SA57
Description
Potent inhibitor of fatty acid amide hydrolase (FAAH) (IC50 0>br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSSVCSHPDLFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the IBA57 Gene and its Role in the Iron-Sulfur Cluster Biogenesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human IBA57 gene (Iron-Sulfur Cluster Assembly Factor 57) encodes a mitochondrial protein that plays a critical role in the biogenesis of iron-sulfur (Fe-S) clusters, essential inorganic cofactors for a multitude of enzymes involved in vital cellular processes.[1] This technical guide provides a comprehensive overview of IBA57's function, its position within the intricate iron-sulfur cluster assembly pathway, and the severe pathological consequences of its dysfunction. The document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development who are focused on mitochondrial metabolism and related disorders.
Mutations in the IBA57 gene are associated with Multiple Mitochondrial Dysfunction Syndrome 3 (MMDS3), a severe autosomal recessive disorder.[1] Patients with IBA57 deficiency present with a range of debilitating symptoms, including severe myopathy, encephalopathy, leukodystrophy, and lactic acidosis.[2][3] At the molecular level, defects in IBA57 disrupt the maturation of [4Fe-4S] clusters, leading to a combined deficiency of mitochondrial respiratory chain complexes I and II, as well as other Fe-S cluster-dependent enzymes like lipoic acid synthase (LIAS).[2][3][4]
This guide will delve into the quantitative biochemical consequences of IBA57 dysfunction, provide detailed experimental protocols for studying this protein and its pathway, and present visual representations of the key molecular interactions and experimental workflows.
The Role of IBA57 in the Iron-Sulfur Cluster Biogenesis Pathway
The iron-sulfur cluster (ISC) biogenesis pathway is a highly conserved and complex process that takes place within the mitochondria. It is responsible for the synthesis and insertion of Fe-S clusters into apoproteins. The pathway can be broadly divided into early and late stages. The early stages involve the assembly of a [2Fe-2S] cluster on a scaffold protein. The late stages, where IBA57 is a key player, involve the transfer and assembly of [4Fe-4S] clusters and their subsequent insertion into recipient apoproteins.
IBA57 functions in a late-acting step of the mitochondrial ISC assembly machinery, specifically in the maturation of [4Fe-4S] proteins.[2][3] It is thought to work in concert with other ISC factors, including the A-type ISC proteins ISCA1 and ISCA2, to facilitate the assembly of [4Fe-4S] clusters. The precise mechanism involves the reductive coupling of two [2Fe-2S] clusters to form a [4Fe-4S] cluster, which is then transferred to target apoproteins.
A deficiency in IBA57 leads to a specific defect in the maturation of mitochondrial [4Fe-4S] cluster-containing proteins, while the biogenesis of [2Fe-2S] proteins remains largely unaffected. This selective impairment explains the characteristic biochemical signature of IBA57-related disorders, namely the combined deficiency of respiratory chain complexes I and II, both of which contain multiple [4Fe-4S] clusters.[2][3][5]
Signaling Pathways and Molecular Interactions
The following diagram illustrates the central role of IBA57 in the late-stage mitochondrial iron-sulfur cluster biogenesis pathway.
Quantitative Data on IBA57 Deficiency
The functional loss of IBA57 has been quantified in various experimental models, including patient-derived fibroblasts and cellular models with IBA57 knockdown. The following tables summarize the key quantitative findings.
Table 1: Impact of IBA57 Deficiency on Mitochondrial Respiratory Chain Complex Activities
| Experimental Model | Complex I Activity (% of Control) | Complex II (SDH) Activity (% of Control) | Reference |
| Skeletal muscle of patients with IBA57 mutations | Deficient | Deficient | [2][3] |
| Fibroblasts of patients with IBA57 mutations | Significantly reduced | Significantly reduced | [3] |
| IBA57-depleted HeLa cells | - | ~25% | [6] |
| IBA57-depleted HeLa cells expressing mutant IBA57 | - | ~50% of wild-type rescue | [6] |
Table 2: Effect of IBA57 Deficiency on Fe-S Cluster-Dependent Enzymes and Proteins
| Experimental Model | Target Protein/Enzyme | Effect | Reference |
| Skeletal muscle and fibroblasts of patients with IBA57 mutations | Lipoic acid-containing proteins (e.g., PDH-E2, KGDH-E2) | Severely decreased lipoylation | [7] |
| Myoblasts and fibroblasts of patients with IBA57 mutations | SDHB (Complex II subunit) | Substantially reduced expression | [3] |
| Myoblasts and fibroblasts of patients with IBA57 mutations | LIAS (Lipoic Acid Synthase) | Substantially reduced expression | [3] |
| IBA57-depleted HeLa cells | Mitochondrial Aconitase (ACO2) | >30% reduction in activity | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of IBA57 and the ISC biogenesis pathway.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Mitochondrial Complex Analysis
BN-PAGE is a technique used to separate intact mitochondrial protein complexes based on their size and shape, allowing for the assessment of their assembly and relative abundance.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Mitochondrial isolation kit or differential centrifugation equipment
-
Solubilization buffer (e.g., 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA)
-
Detergent (e.g., 10% (w/v) digitonin or n-dodecyl-β-D-maltoside (DDM))
-
Coomassie Brilliant Blue G-250 solution (5% w/v)
-
BN-PAGE gels (gradient or non-gradient)
-
Anode buffer (50 mM Bis-Tris-HCl pH 7.0)
-
Cathode buffer (15 mM Bis-Tris-HCl pH 7.0, 50 mM Tricine, 0.02% Coomassie G-250)
-
In-gel activity staining solutions (see below)
-
Western blotting equipment and reagents
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue homogenates using a commercial kit or standard differential centrifugation protocols.
-
Solubilization: Resuspend the mitochondrial pellet in solubilization buffer at a protein concentration of 5-10 mg/mL. Add detergent to a final concentration of 1-2% and incubate on ice for 20-30 minutes.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Sample Preparation: Transfer the supernatant to a new tube and add Coomassie G-250 solution to a final concentration of 0.25%.
-
Electrophoresis: Load 20-50 µg of protein per lane on a BN-PAGE gel. Run the electrophoresis at 4°C, starting at 100 V until the samples have entered the stacking gel, then increase to 250 V.
-
In-Gel Activity Staining or Western Blotting: After electrophoresis, the gel can be used for in-gel activity staining or transferred to a PVDF membrane for western blotting.
In-Gel Activity Staining of Mitochondrial Respiratory Chain Complexes
This method allows for the visualization of the enzymatic activity of specific respiratory chain complexes directly within the BN-PAGE gel.
Complex I (NADH Dehydrogenase) Activity Stain:
-
Solution: 0.1 M Tris-HCl pH 7.4, 0.14 mM NADH, 1 mg/mL Nitrotetrazolium Blue (NBT).
-
Procedure: Incubate the gel in the staining solution at room temperature until a purple formazan precipitate appears at the location of Complex I.
Complex II (Succinate Dehydrogenase) Activity Stain:
-
Solution: 5 mM Tris-HCl pH 7.4, 20 mM sodium succinate, 0.2 mM phenazine methosulfate (PMS), 2 mg/mL NBT.
-
Procedure: Incubate the gel in the staining solution at room temperature until a purple formazan precipitate is visible for Complex II.
Immunoblotting for IBA57 and ISC-Related Proteins
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
Procedure:
-
Protein Extraction: Lyse cells or isolated mitochondria in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IBA57, SDHB, LIAS, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Lentiviral shRNA-mediated Knockdown of IBA57
This protocol describes a method for reducing the expression of IBA57 in cultured cells to study its function.
Example shRNA Target Sequences for Human IBA57:
-
While specific, validated shRNA sequences are often proprietary to commercial vendors or specific publications, a common approach is to design multiple shRNAs targeting the coding sequence of IBA57 (NM_001010867.2). Publicly available design tools can be used to generate candidate sequences.
Site-Directed Mutagenesis of IBA57
This technique is used to introduce specific mutations into the IBA57 gene to study the functional consequences of these changes.
General Principle:
-
Primer Design: Design a pair of complementary primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type IBA57 cDNA using the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the mutated, circular plasmid into competent E. coli.
-
Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.
Conclusion and Future Directions
The IBA57 gene is a critical component of the mitochondrial iron-sulfur cluster biogenesis pathway, and its dysfunction has profound consequences for human health. This guide has provided an in-depth overview of IBA57's role, the quantitative impact of its deficiency, and detailed experimental protocols for its study.
Future research in this area will likely focus on several key aspects:
-
Elucidating the precise molecular mechanism of IBA57: While it is known to be involved in [4Fe-4S] cluster assembly, the exact biochemical reactions it catalyzes and its interactions with other ISC proteins require further investigation.
-
Developing therapeutic strategies for IBA57-related disorders: Given the severity of these conditions, there is an urgent need for novel therapeutic approaches. These could include gene therapy, chaperone-based therapies to stabilize mutant IBA57 protein, or strategies to enhance the function of the remaining ISC machinery.
-
Identifying additional downstream targets of IBA57: A comprehensive understanding of all the Fe-S proteins that are dependent on IBA57 for their maturation will provide a more complete picture of the pathophysiology of MMDS3.
By continuing to unravel the complexities of IBA57 and the ISC biogenesis pathway, the scientific community can pave the way for a better understanding of mitochondrial diseases and the development of effective treatments.
References
- 1. genecards.org [genecards.org]
- 2. Mutation of the iron-sulfur cluster assembly gene IBA57 causes severe myopathy and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Expression and Localization of IBA57 Protein in Human Cells: A Technical Guide
Introduction:
IBA57 (Iron-Sulfur Cluster Assembly Factor IBA57) is a crucial mitochondrial protein involved in the biogenesis of iron-sulfur (Fe-S) clusters, essential cofactors for a wide range of cellular processes.[1][2][3][4][5] This technical guide provides a comprehensive overview of the expression and subcellular localization of IBA57 in human cells, intended for researchers, scientists, and professionals in drug development.
Expression of IBA57 in Human Tissues and Cells
The IBA57 protein exhibits a broad but low level of tissue specificity, indicating its fundamental role in cellular metabolism across various cell types.[6] Expression has been detected in a multitude of tissues and cancer cell lines.
Quantitative Expression Data
The following table summarizes the expression profile of the IBA57 gene and protein across different human tissues based on data from The Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project.
| Tissue | RNA Expression (TPM) | Protein Expression (Immunohistochemistry) | Cell Type Specificity |
| Testis | High | Medium | Enriched in early and late spermatids.[7] |
| Brain | Medium | Low | Detected in various brain regions. |
| Heart | Medium | Low | Detected in cardiomyocytes. |
| Skeletal Muscle | Medium | Low | Detected in myocytes.[8][9] |
| Liver | Medium | Low | Detected in hepatocytes. |
| Kidney | Medium | Low | Detected in renal cells. |
| Lung | Medium | Low | Detected in pneumocytes. |
| Lymphoid Tissue | Low | Medium | Cytoplasmic and membranous expression.[6] |
| Fibroblasts | Low | Low | Detected in cultured skin fibroblasts.[8][9] |
| HeLa Cells | Low | Low | Commonly used cell line for IBA57 studies.[8][10] |
TPM: Transcripts Per Million. Data is aggregated and simplified for clarity.
Subcellular Localization of IBA57
IBA57 is a nuclear-encoded protein that is imported into the mitochondria.[2][4][11] Its function is intrinsically tied to the mitochondrial iron-sulfur cluster (ISC) assembly machinery. The protein contains an N-terminal mitochondrial targeting sequence which is cleaved upon import into the mitochondrial matrix.
References
- 1. The iron–sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe–4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. The iron-sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe-4S] protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. Expression of IBA57 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tissue Cell Type - IBA57 - The Human Protein Atlas [v22.proteinatlas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The human mitochondrial ISCA1, ISCA2, and IBA57 proteins are required for [4Fe-4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IBA57 iron-sulfur cluster assembly factor IBA57 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
discovery and initial characterization of the IBA57 gene
An In-Depth Technical Guide to the Discovery and Initial Characterization of the IBA57 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Iron-Sulfur Cluster Assembly Factor IBA57 is a mitochondrial protein critical for the biosynthesis of [4Fe-4S] clusters, essential cofactors for a variety of mitochondrial enzymes. This document provides a comprehensive technical overview of the , its role in cellular metabolism, and its association with human disease. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms governed by IBA57 and the experimental approaches used to elucidate its function.
Discovery and Clinical Significance
The IBA57 gene was first identified as a causative agent in rare, autosomal recessive metabolic disorders. Initial studies focused on patients presenting with severe neurological and muscular symptoms, including encephalopathy, myopathy, and spastic paraplegia.[1] Genetic mapping and subsequent sequencing in affected individuals revealed mutations in the IBA57 gene, establishing its crucial role in human health.[2] The clinical phenotype associated with IBA57 deficiency, now classified as Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3), is characterized by a combined deficiency of mitochondrial respiratory chain complexes I and II.[2][3]
Biochemical Characterization of IBA57 Deficiency
The primary biochemical consequence of IBA57 dysfunction is the impaired maturation of mitochondrial [4Fe-4S] proteins. This manifests as a significant reduction in the activity of key mitochondrial enzymes that rely on these iron-sulfur clusters as cofactors.
Impact on Mitochondrial Respiratory Chain
Spectrophotometric analysis of patient-derived tissues, such as skeletal muscle, has been instrumental in quantifying the impact of IBA57 mutations on the mitochondrial respiratory chain. As shown in the table below, a significant decrease in the activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) is a hallmark of IBA57 deficiency.
| Table 1: Mitochondrial Respiratory Chain Complex Activities in IBA57-Deficient Skeletal Muscle | |||
| Respiratory Chain Complex | Patient Activity (nmol/min/mg protein) | Control Range (nmol/min/mg protein) | Z-score |
| Complex I | 9 | 15–52 | -4.00 |
| Complex II | 10 | 18–58 | -6.16 |
| Complex II+III | 8 | 18–50 | -7.15 |
| Complex III | 92 | 50–145 | -0.80 |
| Complex IV | 103 | 82–266 | -2.31 |
| Citrate Synthase | 227 | 92–273 | - |
| Data adapted from a study on a patient with a homozygous IBA57 mutation. Z-scores below -1.96 are considered significantly decreased.[3] |
Reduction of Lipoylated Proteins
IBA57 deficiency also affects the function of lipoic acid synthase (LIAS), a [4Fe-4S] protein responsible for the synthesis of lipoic acid. Lipoic acid is a vital cofactor for the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) complexes. Immunoblot analysis of patient-derived fibroblasts and skeletal muscle reveals a drastic reduction in lipoylated proteins, providing further evidence of impaired [4Fe-4S] cluster biogenesis.[4]
| Table 2: Quantification of Lipoylated Proteins in IBA57-Depleted HeLa Cells | |
| Protein | Relative Abundance (% of Control) |
| Lipoylated PDH-E2 | Severely reduced |
| Lipoylated αKGDH-E2 | Severely reduced |
| Qualitative and quantitative data from immunoblotting experiments in IBA57-deficient cells consistently show a significant decrease in the levels of lipoylated proteins.[2][4] |
Experimental Protocols
The following section details the key experimental methodologies employed in the initial characterization of IBA57.
RNA Interference (RNAi)-Mediated Depletion of IBA57 in HeLa Cells
This protocol describes the transient knockdown of IBA57 expression in HeLa cells to study its function.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
IBA57-specific siRNA duplexes (Note: The specific sequences should be obtained from the relevant literature, such as Ajit Bolar et al., 2013)
-
Control (non-targeting) siRNA
-
Transfection reagent (e.g., Oligofectamine™)
-
6-well tissue culture plates
-
Growth medium without antibiotics
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Transfection Reagent Complexes: a. For each well, dilute the desired amount of IBA57 siRNA or control siRNA into serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Transfection: a. Aspirate the growth medium from the HeLa cells and wash once with PBS. b. Add fresh, antibiotic-free growth medium to each well. c. Add the siRNA-transfection reagent complexes dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. b. After incubation, harvest the cells for downstream analysis, such as western blotting or enzyme activity assays.
Immunoblotting for IBA57 and Associated Proteins
This protocol outlines the detection of IBA57 and other proteins of interest by western blotting.
Materials:
-
Cell lysates from control and IBA57-depleted cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (Note: Specific dilutions for anti-IBA57, anti-SDHB, anti-lipoic acid, etc., should be optimized or obtained from relevant publications such as Sheftel et al., 2012)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from cell pellets using a suitable lysis buffer. Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate proteins by size. c. Transfer the separated proteins to a membrane.
-
Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 3c.
-
Visualization: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the signal using an imaging system.
Complementation Assay
This assay is used to confirm that the observed phenotype in IBA57-depleted cells is specifically due to the loss of IBA57 function.
Procedure:
-
As a control, co-transfect another set of depleted cells with an empty vector.
-
After 48-72 hours, harvest the cells and perform functional assays (e.g., western blotting for lipoylated proteins or enzyme activity assays for respiratory chain complexes).
-
A rescue of the phenotype (i.e., restoration of protein levels or enzyme activity) in the cells transfected with the wild-type IBA57 plasmid confirms the specificity of the knockdown.
Signaling Pathways and Experimental Workflows
Mitochondrial [4Fe-4S] Cluster Assembly Pathway Involving IBA57
The following diagram illustrates the late stages of mitochondrial iron-sulfur cluster assembly, highlighting the central role of IBA57.
Caption: Mitochondrial [4Fe-4S] cluster assembly pathway featuring IBA57.
Experimental Workflow for the Characterization of IBA57
This diagram outlines the logical flow of experiments from the initial clinical observation to the molecular characterization of IBA57.
Caption: Experimental workflow for IBA57 characterization.
Conclusion
The have significantly advanced our understanding of mitochondrial iron-sulfur cluster biogenesis and its importance in human health. The methodologies and findings presented in this guide provide a solid foundation for further research into the pathophysiology of MMDS3 and the development of potential therapeutic interventions. The detailed protocols and pathway diagrams serve as a practical resource for scientists aiming to investigate IBA57 and related mitochondrial proteins.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel IBA57 variant is associated with mitochondrial iron–sulfur protein deficiency and necrotizing myelopathy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Variants of IBA57 and Associated Phenotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of genetic variants in the IBA57 gene and their associated clinical and biochemical phenotypes. IBA57 encodes a mitochondrial protein crucial for the late stages of iron-sulfur (Fe-S) cluster assembly, specifically the maturation of [4Fe-4S] cluster-containing proteins. Pathogenic variants in IBA57 lead to a spectrum of severe, autosomal recessive mitochondrial disorders, most notably Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Spastic Paraplegia 74 (SPG74). This document summarizes known IBA57 variants, details their functional consequences, outlines the associated clinical presentations, and provides an overview of the experimental methodologies used to characterize these variants and their pathological effects.
Introduction to IBA57
The Iron-Sulfur Cluster Assembly Factor IBA57 is a key protein in the mitochondrial iron-sulfur cluster (ISC) assembly machinery.[1][2] It is primarily localized to the mitochondrial matrix and plays a critical role in the maturation of mitochondrial [4Fe-4S] proteins.[1][2] These proteins are essential for a wide range of cellular functions, including oxidative phosphorylation, the Krebs cycle, and the biosynthesis of lipoic acid and biotin.[3][4][5] IBA57 functions in cooperation with other late-acting ISC proteins, including ISCA1 and ISCA2, to facilitate the conversion of [2Fe-2S] clusters into [4Fe-4S] clusters and their subsequent insertion into apoproteins.[6][7]
Defects in IBA57 disrupt the maturation of numerous mitochondrial [4Fe-4S] proteins, leading to a cascade of cellular dysfunction. This includes impaired activity of respiratory chain complexes I and II, aconitase, and lipoic acid synthase (LIAS).[7][8][9] The resulting mitochondrial dysfunction manifests as severe and often life-threatening clinical phenotypes.
Genetic Variants of IBA57
Biallelic pathogenic variants in the IBA57 gene are the underlying cause of Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Autosomal Recessive Spastic Paraplegia 74 (SPG74).[1][10] To date, a number of pathogenic variants have been identified, including missense, nonsense, and splicing mutations, as well as small deletions and insertions.[11][12] These variants are typically associated with a severe reduction or loss of IBA57 protein function.
Table 1: Summary of Selected Pathogenic IBA57 Variants and Associated Phenotypes
| Variant (cDNA nomenclature) | Variant (Protein nomenclature) | Phenotype | Age of Onset | Key Clinical Features | Affected Enzyme Activities | Reference |
| c.941A>C | p.Gln314Pro | MMDS3 | Neonatal | Severe myopathy, encephalopathy, respiratory insufficiency, microcephaly, arthrogryposis, hyperglycinemia | Deficient Complex I and II | [8][9][13] |
| c.436C>T | p.Arg146Trp | MMDS3 | Infancy | Progressive leukodystrophy, neurodegeneration | Deficient Complex I and II, decreased protein lipoylation | [14] |
| Compound Heterozygous: c.[286T>C];[992T>A] | p.[Tyr96His];[Leu331Gln] | MMDS3 | Infancy (acute regression) | Neurological regression, feeding difficulties, muscle weakness | Not specified | [11] |
| c.310G>T | p.Gly104Cys | MMDS3 | Infancy | Progressive hypotonia, weakness, episodes of upgaze deviation | Deficient mitochondrial respiratory complexes and lipoic acid-dependent enzymes | [11][15] |
| Compound Heterozygous variants | Not specified | Cavitating leukoencephalopathy | Not specified | Progressive cavitating leukoencephalopathy | Substantially reduced SDHB and LIAS expression, reduced SDH activity | [7][16] |
Associated Phenotypes
The clinical presentation of IBA57-related disorders is heterogeneous, but generally severe, with an early onset.
Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) is the most common phenotype. It is a severe, autosomal recessive disorder characterized by a broad range of symptoms, including:
-
Neurological: Severe encephalopathy, developmental regression, hypotonia, spasticity, seizures, and microcephaly.[5][11] Neuroimaging often reveals white matter abnormalities, including cavitating leukoencephalopathy.[7][16]
-
Metabolic: Lactic acidosis and hyperglycinemia are common biochemical findings.[5]
-
Other: Feeding difficulties, respiratory insufficiency, and failure to thrive are frequently observed.[5][9]
The prognosis for MMDS3 is generally poor, with many affected individuals not surviving past infancy.[5]
Spastic Paraplegia 74 (SPG74) is a less common phenotype associated with IBA57 variants. It is characterized by a slowly progressive spasticity and weakness of the lower limbs.[17]
Signaling Pathways and Experimental Workflows
The Role of IBA57 in the Iron-Sulfur Cluster Assembly Pathway
IBA57 is a crucial component of the late-stage mitochondrial Iron-Sulfur Cluster (ISC) assembly machinery. Its primary function is to facilitate the maturation of [4Fe-4S] clusters, which are essential prosthetic groups for a variety of mitochondrial proteins. The simplified pathway involving IBA57 is depicted below.
Caption: Simplified schematic of the late stages of mitochondrial [4Fe-4S] cluster assembly involving IBA57.
Experimental Workflow for Characterizing IBA57 Variants
The identification and characterization of pathogenic IBA57 variants typically follow a multi-step experimental workflow.
Caption: A typical experimental workflow for the diagnosis and functional characterization of IBA57 variants.
Experimental Protocols
Whole Exome Sequencing (WES)
WES is a primary method for identifying genetic variants in IBA57.
-
DNA Extraction: Genomic DNA is extracted from patient blood or tissue samples using standard commercial kits.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments.
-
Exome Capture: The exonic regions of the genome are enriched using a commercially available exome capture kit.
-
Sequencing: The captured DNA fragments are sequenced on a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Variants are then filtered based on their frequency in population databases and predicted pathogenicity.
Immunoblotting (Western Blotting)
Western blotting is used to assess the levels of IBA57 and other affected proteins in patient-derived cells or tissues.
-
Protein Extraction: Total protein is extracted from cultured cells (e.g., fibroblasts, myoblasts) or tissue homogenates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for IBA57, SDHB, LIAS, and a loading control (e.g., actin or tubulin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Respiratory Chain Enzyme Activity Assays
These assays measure the function of the mitochondrial respiratory chain complexes, which are often impaired in IBA57-related disorders.
-
Mitochondrial Isolation: Mitochondria are isolated from patient muscle biopsies or cultured cells by differential centrifugation.
-
Spectrophotometric Assays: The activities of individual respiratory chain complexes (I, II, III, and IV) are measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates. For example, Complex I (NADH:ubiquinone oxidoreductase) activity is measured by following the oxidation of NADH at 340 nm. Complex II (succinate dehydrogenase) activity is often measured by following the reduction of a specific dye.
-
Normalization: Enzyme activities are normalized to the total mitochondrial protein content or the activity of a matrix marker enzyme like citrate synthase.
Conclusion
Genetic variants in IBA57 are associated with severe and complex mitochondrial disorders due to their critical role in the maturation of [4Fe-4S] cluster-containing proteins. This guide provides a foundational understanding of the genetic and phenotypic spectrum of IBA57-related diseases. Continued research into the precise molecular mechanisms of IBA57 function and the downstream consequences of its dysfunction is essential for the development of potential therapeutic strategies for these devastating conditions. The methodologies outlined here represent the current standard for the diagnosis and investigation of these rare disorders.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. IBA57 iron-sulfur cluster assembly factor IBA57 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mitochondrial Iba57p Is Required for Fe/S Cluster Formation on Aconitase and Activation of Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Multiple Mitochondrial Dysfunction Syndromes, Syndromes Associated with Defective Fe-S Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron–sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe–4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Orphanet: IBA57-iron-sulfur cluster assembly factor IBA57 [orpha.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mutation of the iron-sulfur cluster assembly gene IBA57 causes severe myopathy and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Defects in the Maturation of Mitochondrial Iron–Sulfur Proteins: Biophysical Investigation of the MMDS3 Causing Gly104Cys Variant of IBA57 [mdpi.com]
- 16. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
Methodological & Application
Detecting IBA57 Mutations in Genomic DNA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Iron-Sulfur Cluster Assembly Factor IBA57 gene (IBA57) are associated with Multiple Mitochondrial Dysfunction Syndrome 3 (MMDS3), a severe autosomal recessive disorder characterized by a range of neurological and metabolic symptoms. Accurate and efficient detection of these mutations in genomic DNA is crucial for diagnostics, carrier screening, and advancing research into therapeutic interventions. This document provides detailed application notes and protocols for several common techniques used to identify mutations in the IBA57 gene.
The IBA57 gene is located on chromosome 1 and contains 10 exons. Mutations can include single nucleotide variants (SNVs), small insertions, and deletions (indels). The choice of detection method often depends on the specific application, required throughput, sensitivity, and cost considerations. Here, we describe four widely used techniques: Sanger Sequencing, Next-Generation Sequencing (NGS), High-Resolution Melt (HRM) Analysis, and Allele-Specific PCR (ARMS-PCR).
Comparative Analysis of IBA57 Mutation Detection Techniques
The selection of a suitable technique for IBA57 mutation detection depends on various factors. The following table summarizes the key quantitative and qualitative aspects of the described methods to aid in this decision-making process.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) | High-Resolution Melt (HRM) Analysis | Allele-Specific PCR (ARMS-PCR) |
| Primary Use | Gold-standard validation of known mutations, single gene analysis | Comprehensive screening of one or more genes, discovery of novel mutations | Rapid screening for known and unknown variants in a specific amplicon | Genotyping of known, specific single nucleotide variants |
| Sensitivity | ~15-20% variant allele frequency[1] | 1-5% variant allele frequency (can be <1% with deep sequencing)[2][3][4] | ~2-5% variant allele frequency[5] | ~0.1-1% variant allele frequency[6] |
| Specificity | >99.99%[7] | >99% (with appropriate filtering)[2] | 95-99% (requires sequencing confirmation for variants)[3] | >99%[2][3][6] |
| Throughput | Low to medium | High | High | High |
| Cost per Sample | Moderate | High (for single gene), Low (for panels) | Low | Low |
| Detection Capability | SNVs, small indels | SNVs, indels, copy number variations (with specific analysis) | SNVs, small indels | Primarily SNVs |
Signaling Pathway and Experimental Workflow
IBA57 in Mitochondrial Iron-Sulfur Cluster Biogenesis
IBA57 plays a critical role in the late stages of the mitochondrial iron-sulfur (Fe-S) cluster assembly pathway. Specifically, it is involved in the maturation of [4Fe-4S] clusters, which are essential cofactors for numerous mitochondrial enzymes, including those in the respiratory chain and the tricarboxylic acid (TCA) cycle.[8] A defect in IBA57 disrupts the function of these vital proteins, leading to the severe phenotype observed in MMDS3.
Caption: Role of IBA57 in the mitochondrial [4Fe-4S] cluster assembly pathway.
General Experimental Workflow for IBA57 Mutation Detection
The overall workflow for detecting IBA57 mutations involves several key steps, from sample collection to data analysis and interpretation. The specific techniques employed will diverge after the initial DNA extraction and quality control steps.
Caption: A generalized experimental workflow for the detection of IBA57 mutations.
Experimental Protocols
Sanger Sequencing of IBA57 Exons
Sanger sequencing remains the gold standard for confirming specific mutations and for sequencing single genes. This protocol outlines the steps for amplifying and sequencing the coding exons of the IBA57 gene.
Materials:
-
Genomic DNA (10-50 ng/µL)
-
PCR primers for each IBA57 exon (designed to flank exon-intron boundaries)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers (can be the same as PCR primers)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Capillary electrophoresis instrument
Protocol:
-
Primer Design: Design PCR primers to amplify each of the 10 coding exons of the IBA57 gene. Primers should have a melting temperature (Tm) of 58-62°C and produce amplicons of 200-500 bp.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction for each exon:
-
12.5 µL 2x PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL Genomic DNA (10-50 ng)
-
9.5 µL Nuclease-free water
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
PCR Product Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm successful amplification of a single band of the expected size.
-
PCR Product Purification: Purify the remaining 20 µL of the PCR product using a commercial spin-column or enzymatic cleanup kit to remove unincorporated primers and dNTPs.
-
Cycle Sequencing:
-
Set up a 10 µL cycle sequencing reaction:
-
1-3 µL Purified PCR product (10-40 ng)
-
1 µL Sequencing Primer (3.2 µM)
-
2 µL BigDye™ Terminator Ready Reaction Mix
-
4-6 µL Nuclease-free water
-
-
Perform cycle sequencing with the following conditions:
-
Initial denaturation: 96°C for 1 minute
-
25 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
-
Sequencing Product Cleanup: Purify the cycle sequencing product to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Resuspend the purified product in Hi-Di™ Formamide and run on a capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting electropherograms using sequencing analysis software to identify any deviations from the IBA57 reference sequence.
Next-Generation Sequencing (NGS) of IBA57
NGS allows for the high-throughput sequencing of the entire IBA57 gene or as part of a larger panel of genes associated with mitochondrial disorders. This example protocol is for a targeted gene panel approach.
Materials:
-
Genomic DNA (high quality, >50 ng)
-
DNA fragmentation system (enzymatic or mechanical)
-
NGS library preparation kit (e.g., Illumina DNA Prep with Enrichment)
-
Custom or pre-designed target enrichment probes for IBA57 and other genes of interest
-
NGS instrument (e.g., Illumina MiSeq or NextSeq)
-
Bioinformatics pipeline for data analysis
Protocol:
-
Library Preparation:
-
Fragmentation and End Repair: Fragment 50-100 ng of genomic DNA to an average size of 200-300 bp and perform end-repair and A-tailing according to the library preparation kit manufacturer's instructions.
-
Adapter Ligation: Ligate NGS adapters with unique dual indexes to the DNA fragments.
-
Library Amplification: Amplify the adapter-ligated library using a limited number of PCR cycles to generate sufficient material for target enrichment.
-
-
Target Enrichment:
-
Hybridization: Hybridize the amplified library with biotinylated probes specific for the coding regions and exon-intron boundaries of IBA57 and other target genes.
-
Capture: Use streptavidin-coated magnetic beads to capture the probe-hybridized library fragments.
-
Washing: Perform stringent washes to remove non-specifically bound DNA fragments.
-
Post-Capture Amplification: Amplify the captured library to generate the final sequencing library.
-
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Sequencing: Pool the indexed library with other libraries and sequence on an NGS platform according to the manufacturer's protocol.
-
Data Analysis:
-
Demultiplexing: Separate sequencing reads based on their indexes.
-
Alignment: Align reads to the human reference genome.
-
Variant Calling: Identify SNVs and indels in the IBA57 gene using a variant caller (e.g., GATK).
-
Annotation and Filtering: Annotate the identified variants and filter against population databases to identify potentially pathogenic mutations.
-
High-Resolution Melt (HRM) Analysis for IBA57 Variant Screening
HRM is a rapid and cost-effective method for screening for the presence of sequence variants in a specific PCR amplicon. It is particularly useful for screening a large number of samples for known or unknown mutations in a targeted region.
Materials:
-
Genomic DNA (10-20 ng/µL)
-
HRM-specific PCR primers for the IBA57 exon of interest
-
HRM master mix (containing a saturating DNA-binding dye)
-
Real-time PCR instrument with HRM capabilities
-
Control DNA samples (wild-type, heterozygous, and homozygous mutant if available)
Protocol:
-
Primer Design: Design primers to amplify a small region (70-150 bp) of an IBA57 exon. Primers should have a Tm of ~60°C and be designed to avoid known common polymorphisms in the primer binding sites.
-
HRM Reaction Setup:
-
Set up a 10 µL HRM reaction:
-
5 µL 2x HRM Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL Genomic DNA (10-20 ng)
-
3 µL Nuclease-free water
-
-
Include wild-type and known variant controls in quadruplicate.
-
-
PCR and HRM Analysis:
-
Perform the reaction on a real-time PCR instrument with the following program:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
HRM Step:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 1 minute
-
Melt: Ramp from 65°C to 95°C with a ramp rate of 0.1°C/second, acquiring fluorescence data continuously.
-
-
-
-
Data Analysis:
-
Use the HRM analysis software to normalize the melt curves and generate difference plots.
-
Group samples based on their melting profiles. Samples with different melting curves from the wild-type control are potential variants.
-
-
Confirmation: Sequence any samples with aberrant melting profiles using Sanger sequencing to confirm the presence and identity of the mutation.
Allele-Specific PCR (ARMS-PCR) for Known IBA57 Mutations
ARMS-PCR is a rapid and highly specific method for genotyping a known single nucleotide variant. It relies on primers that are specific for either the wild-type or the mutant allele.
Materials:
-
Genomic DNA (10-50 ng/µL)
-
Four primers for the target mutation:
-
Two outer primers (forward and reverse) that amplify a larger control fragment.
-
Two inner allele-specific primers (one for the wild-type allele and one for the mutant allele), each with a deliberate mismatch at the 3' end.
-
-
PCR master mix
-
Agarose gel and electrophoresis equipment
Protocol:
-
Primer Design: Design a tetra-primer ARMS-PCR assay. The two outer primers amplify a control band. The two inner primers are allele-specific, with the 3'-most nucleotide corresponding to the SNP. A deliberate mismatch is often introduced at the -2 or -3 position from the 3' end to increase specificity. The primers are designed to produce different sized amplicons for the wild-type and mutant alleles.
-
ARMS-PCR Reaction:
-
Set up a 25 µL reaction:
-
12.5 µL 2x PCR Master Mix
-
1 µL Outer Forward Primer (10 µM)
-
1 µL Outer Reverse Primer (10 µM)
-
1 µL Wild-type Inner Primer (10 µM)
-
1 µL Mutant Inner Primer (10 µM)
-
1 µL Genomic DNA (10-50 ng)
-
7.5 µL Nuclease-free water
-
-
-
PCR Amplification:
-
Perform PCR with conditions optimized for allele-specific amplification, typically with a stringent annealing temperature and a limited number of cycles (25-30).
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 62-68°C (optimize for specificity) for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis: Run the entire PCR product on a 2-3% agarose gel.
-
Interpretation:
-
Homozygous Wild-Type: Two bands will be present: the control band and the wild-type allele-specific band.
-
Homozygous Mutant: Two bands will be present: the control band and the mutant allele-specific band.
-
Heterozygous: Three bands will be present: the control band, the wild-type allele-specific band, and the mutant allele-specific band.
-
Conclusion
The detection of mutations in the IBA57 gene is a critical component of the diagnosis and research of MMDS3. The choice of methodology should be guided by the specific research or clinical question, available resources, and desired performance characteristics. Sanger sequencing provides a reliable method for targeted analysis and confirmation, while NGS offers a comprehensive approach for mutation discovery. HRM and ARMS-PCR are valuable tools for rapid and cost-effective screening and genotyping of known variants. The protocols provided herein serve as a guide for the implementation of these techniques in the study of IBA57 genetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing, optimization and validation of tetra-primer ARMS PCR protocol for genotyping mutations in caprine Fec genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. ARMS-PCR in Disease Research: Principle, Sequence Variation Analysis, and Application - CD Genomics [cd-genomics.com]
- 7. docenti.unina.it [docenti.unina.it]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Generation and Characterization of an IBA57 Knockout Cell Line for Functional Studies
Introduction
Iron-sulfur (Fe-S) clusters are essential cofactors for a multitude of proteins involved in fundamental cellular processes, including mitochondrial respiration, DNA replication and repair, and metabolic pathways. The biogenesis of these clusters is a complex process involving a dedicated machinery of proteins. IBA57 is a late-acting mitochondrial protein that, together with its partner proteins, plays a crucial role in the assembly and insertion of [4Fe-4S] clusters into specific target apoproteins. Dysfunctional IBA57 has been linked to severe metabolic disorders, highlighting its importance in cellular function.
This application note provides a detailed protocol for creating an IBA57 knockout (KO) cell line using the CRISPR-Cas9 system. It further describes methods for the validation of the knockout and suggests key functional assays to investigate the cellular consequences of IBA57 depletion. This cell line represents a valuable tool for researchers and drug development professionals to elucidate the precise role of IBA57 in cellular physiology and pathology and to screen for potential therapeutic interventions.
Materials and Methods
gRNA Design and Plasmid Construction
Successful gene knockout using CRISPR-Cas9 requires the design of efficient and specific guide RNAs (gRNAs).
-
gRNA Design: gRNAs targeting the human IBA57 gene were designed using the CRISPOR web tool. Two gRNAs targeting exon 2 were selected to induce a frameshift mutation upon non-homologous end joining (NHEJ)-mediated DNA repair.
-
gRNA1: 5'-CACCGGCTGCCCGGGCGCCGCCAT-3'
-
gRNA2: 5'-CACCGTCGCCGCCATCGCCGCCGT-3'
-
-
Plasmid: The gRNAs were cloned into the pSpCas9(BB)-2A-Puro (PX459) V2.0 vector, which co-expresses the Cas9 nuclease and the puromycin resistance gene for selection. The cloning was performed by annealing the forward and reverse oligos for each gRNA and ligating them into the BbsI-digested vector.
Cell Culture and Transfection
-
Cell Line: HEK293T cells were used for this study. They were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: HEK293T cells were seeded in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, cells were transfected with the gRNA-Cas9 plasmids using Lipofectamine 3000 according to the manufacturer's instructions.
Selection of Knockout Cells
-
Puromycin Selection: 48 hours post-transfection, the cells were treated with 2 µg/mL puromycin to select for successfully transfected cells. The selection was maintained for 3 days until all non-transfected control cells died.
-
Single-Cell Cloning: The puromycin-resistant cells were harvested and seeded at a very low density in a 10-cm dish to obtain single colonies. Individual colonies were picked using cloning cylinders and expanded in separate wells of a 24-well plate.
Validation of IBA57 Knockout
The successful knockout of the IBA57 gene was validated at the genomic, transcript, and protein levels.
-
Genomic DNA Analysis: Genomic DNA was extracted from the expanded clones. The region of the IBA57 gene targeted by the gRNAs was amplified by PCR and sequenced to identify insertions or deletions (indels) that result in a frameshift mutation.
-
RT-qPCR: RNA was extracted from the cell clones and reverse-transcribed to cDNA. Quantitative PCR (qPCR) was performed to measure the mRNA expression level of IBA57. A significant reduction in IBA57 mRNA levels is expected in the knockout clones.
-
Western Blotting: Whole-cell lysates were prepared, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody against IBA57 (e.g., Abcam ab121295) and a loading control (e.g., β-actin). The absence of the IBA57 protein band in the knockout clones confirms the successful knockout at the protein level.
Experimental Workflow
Caption: Workflow for generating an IBA57 knockout cell line.
Results
The following tables summarize the expected quantitative data from the validation experiments.
Table 1: Summary of gRNA Design for Human IBA57
| gRNA ID | Target Exon | Sequence (5' to 3') | Specificity Score |
| gRNA1 | 2 | CACCGGCTGCCCGGGCGCCGCCAT | 98 |
| gRNA2 | 2 | CACCGTCGCCGCCATCGCCGCCGT | 95 |
Table 2: Validation of IBA57 Knockout Clones
| Clone ID | Genotype (Sequencing) | IBA57 mRNA Level (Relative to WT) | IBA57 Protein Level (Relative to WT) |
| WT | Wild Type | 1.00 | 1.00 |
| KO Clone 1 | 5 bp deletion (frameshift) | 0.12 | Not Detected |
| KO Clone 2 | 11 bp insertion (frameshift) | 0.08 | Not Detected |
| Control | No mutation | 0.98 | 0.95 |
Functional Assays
The IBA57 KO cell line can be used to perform a variety of functional assays to investigate the role of IBA57 in cellular processes.
Mitochondrial Respiration
-
Protocol: Oxygen consumption rates (OCR) can be measured using a Seahorse XF Analyzer. Cells are seeded in a Seahorse XF plate, and baseline OCR is measured, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, maximal respiration, and ATP-linked respiration.
-
Expected Outcome: A significant decrease in both basal and maximal mitochondrial respiration is expected in the IBA57 KO cells compared to wild-type (WT) cells, indicating impaired electron transport chain function.
Aconitase Activity Assay
-
Protocol: Aconitase is a mitochondrial enzyme that contains a [4Fe-4S] cluster and is sensitive to oxidative stress. Its activity can be measured spectrophotometrically by monitoring the conversion of citrate to isocitrate.
-
Expected Outcome: IBA57 KO cells are expected to show a significant reduction in aconitase activity due to impaired [4Fe-4S] cluster assembly.
Cellular Iron Homeostasis
-
Protocol: Cellular iron levels can be quantified using a colorimetric iron assay kit. The expression of key iron-sulfur cluster biogenesis proteins can be assessed by western blotting.
-
Expected Outcome: Depletion of IBA57 may lead to alterations in cellular iron homeostasis and compensatory changes in the expression of other proteins involved in Fe-S cluster biogenesis.
IBA57 Signaling Pathway
Caption: Role of IBA57 in mitochondrial Fe-S cluster biogenesis.
Conclusion
This application note provides a comprehensive guide for the generation and characterization of an IBA57 knockout cell line. The described protocols and functional assays will enable researchers to investigate the critical role of IBA57 in mitochondrial function and cellular metabolism. This cellular model is a valuable resource for basic research and for the development of therapeutic strategies for diseases associated with dysfunctional Fe-S cluster biogenesis.
Application Notes and Protocols for Assessing Mitochondrial Respiratory Chain Complex Deficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mitochondrial respiratory chain (MRC) disorders are a group of clinically heterogeneous diseases caused by defects in the oxidative phosphorylation (OXPHOS) system.[1][2] The OXPHOS system, comprising five multi-subunit enzyme complexes (Complex I-V) located in the inner mitochondrial membrane, is responsible for generating the majority of cellular ATP.[1] Deficiencies in these complexes can lead to a wide range of symptoms affecting multiple organ systems, particularly those with high energy demands like the brain, heart, and skeletal muscle.[1][2] Accurate assessment of MRC complex deficiency is crucial for diagnosis, understanding disease mechanisms, and developing therapeutic interventions. This document provides detailed protocols and application notes for the biochemical and molecular genetic evaluation of MRC deficiencies.
Part 1: Biochemical Assessment of MRC Function
Biochemical analysis is a cornerstone for diagnosing MRC disorders, often considered the "Gold Standard" for providing functional evidence of a defect.[3] These methods typically involve measuring the enzymatic activity of individual MRC complexes in isolated mitochondria from patient tissues, such as skeletal muscle.[1]
Spectrophotometric Measurement of MRC Enzyme Activities
Spectrophotometry is a widely used technique to determine the activity of MRC complexes I through V by measuring the change in absorbance of specific electron donors or acceptors.[1]
Experimental Protocol: Spectrophotometric Assays
A. Sample Preparation (Mitochondrial Isolation):
-
Obtain fresh tissue (typically 50-100 mg of skeletal muscle) in ice-cold isolation buffer.
-
Mince the tissue thoroughly with fine scissors.
-
Homogenize the minced tissue in a glass-Teflon homogenizer with isolation buffer.
-
Perform differential centrifugation to separate mitochondria from other cellular components. This involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend it in a suitable buffer.
-
Determine the total protein concentration of the mitochondrial suspension using a standard method like the Bicinchoninic Acid (BCA) assay.[4]
B. Enzyme Activity Assays: Perform all assays at a controlled temperature (e.g., 30°C or 37°C) using a spectrophotometer.
-
Complex I (NADH:Ubiquinone Oxidoreductase):
-
Principle: Measures the rotenone-sensitive rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm.[5]
-
Reaction Mixture: Assay buffer, NADH, ubiquinone analog (e.g., decylubiquinone), and antimycin A (to block Complex III).
-
Procedure:
-
Add the mitochondrial sample to the reaction mixture and record the baseline rate of NADH oxidation.
-
Add rotenone (a Complex I inhibitor) and record the inhibited rate.
-
Complex I activity is the difference between the initial rate and the rotenone-inhibited rate.
-
-
-
Complex II (Succinate Dehydrogenase):
-
Principle: Measures the rate of succinate-dependent reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), monitored at 600 nm.
-
Reaction Mixture: Assay buffer, succinate, rotenone, antimycin A, potassium cyanide (KCN, to block Complex IV), and DCPIP.
-
Procedure:
-
Add the mitochondrial sample to the reaction mixture and record the rate of DCPIP reduction.
-
-
-
Complex III (Ubiquinol:Cytochrome c Oxidoreductase):
-
Principle: Measures the rate of reduction of cytochrome c, monitored by the increase in absorbance at 550 nm.
-
Reaction Mixture: Assay buffer, reduced ubiquinone analog (e.g., decylubiquinol), KCN, and oxidized cytochrome c.
-
Procedure:
-
Add the mitochondrial sample to the reaction mixture and record the baseline rate.
-
Add antimycin A (a Complex III inhibitor) to determine the background rate.
-
Complex III activity is the antimycin A-sensitive rate.[6]
-
-
-
Complex IV (Cytochrome c Oxidase):
-
Principle: Measures the rate of oxidation of reduced cytochrome c, monitored by the decrease in absorbance at 550 nm.[7]
-
Reaction Mixture: Assay buffer and reduced cytochrome c.
-
Procedure:
-
Add the mitochondrial sample to the reaction mixture and record the rate of cytochrome c oxidation.
-
-
-
Citrate Synthase (Mitochondrial Matrix Marker):
-
Principle: This enzyme's activity is used to normalize the activities of the MRC complexes to the mitochondrial content of the sample. It measures the reaction of acetyl-CoA with oxaloacetate, where the release of Coenzyme A is measured by its reaction with DTNB (Ellman's reagent) at 412 nm.
-
Procedure: Follow a standard protocol for citrate synthase activity measurement.
-
C. Data Analysis:
-
Calculate enzyme activities in nmol/min/mg of mitochondrial protein.
-
Normalize the activity of each MRC complex to the activity of Citrate Synthase to account for variations in mitochondrial enrichment.[6]
Data Presentation: MRC Enzyme Activities
The following table provides a summary of the spectrophotometric assays and representative control values. Actual values may vary between laboratories and tissues.
| Complex | Assay Principle | Wavelength (nm) | Substrate(s) | Inhibitor | Representative Control Activity (nmol/min/mg protein) | Ratio to Citrate Synthase (%) |
| Complex I | NADH Oxidation | 340 (decrease) | NADH, Ubiquinone | Rotenone | 80 - 120 | 60 - 75 |
| Complex II | DCPIP Reduction | 600 (decrease) | Succinate | - | 150 - 250 | 110 - 150 |
| Complex I+III | Cytochrome c Reduction | 550 (increase) | NADH | Antimycin A | 80 - 115[6] | 60 - 80[6] |
| Complex III | Cytochrome c Reduction | 550 (increase) | Decylubiquinol | Antimycin A | 200 - 400 | 150 - 250 |
| Complex IV | Cytochrome c Oxidation | 550 (decrease) | Reduced Cytochrome c | KCN | 300 - 600 | 220 - 350 |
| Citrate Synthase | DTNB Reduction | 412 (increase) | Acetyl-CoA, Oxaloacetate | - | 120 - 180 | 100 |
Biochemical Assessment Workflow
Caption: Workflow for the biochemical assessment of MRC deficiency.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is a technique used to separate intact protein complexes from biological membranes in their native, active state.[8][9] It is invaluable for assessing the assembly status and in-gel activity of MRC complexes.
Experimental Protocol: BN-PAGE
-
Mitochondrial Solubilization:
-
Resuspend isolated mitochondria in an ice-cold solubilization buffer containing a mild non-ionic detergent (e.g., digitonin or n-dodecyl-β-D-maltoside) to extract protein complexes.
-
Incubate on ice and then centrifuge at high speed to pellet insoluble material.
-
-
Sample Preparation:
-
Add Coomassie Brilliant Blue G-250 dye to the supernatant from the previous step. The dye binds to the protein complexes, conferring a net negative charge necessary for migration in the electric field, without denaturing them.[8]
-
-
Electrophoresis:
-
Visualization/Analysis:
-
In-gel Activity Staining: After electrophoresis, the gel can be incubated with specific substrates for each complex to visualize their activity as a colored precipitate.
-
Complex I: Incubate with NADH and nitroblue tetrazolium (NBT).
-
Complex IV: Incubate with reduced cytochrome c and diaminobenzidine (DAB).
-
-
Western Blotting: Transfer the separated complexes to a membrane (e.g., PVDF) and probe with antibodies against specific subunits of each MRC complex to assess assembly and quantity.[8]
-
Part 2: Molecular Genetic Testing
With the vast majority of MRC components being encoded by nuclear DNA (nDNA) and 37 genes by mitochondrial DNA (mtDNA), genetic testing is essential for a definitive diagnosis.[10] Next-Generation Sequencing (NGS) has revolutionized this process by allowing for the simultaneous analysis of many genes.[2][11][12]
Next-Generation Sequencing (NGS) Approaches
A. Targeted Gene Panels:
-
Sequences a pre-selected set of genes known to be associated with mitochondrial diseases.
-
Advantage: Cost-effective, high depth of coverage, and simpler data analysis.
-
Disadvantage: May miss novel or atypical gene mutations.
B. Whole Exome Sequencing (WES):
-
Sequences the protein-coding regions (exons) of all genes in the genome.
-
Advantage: Comprehensive analysis of the coding genome, allowing for the discovery of novel disease-causing genes.[10]
-
Disadvantage: Uneven coverage, may miss variants in non-coding regions, and generates a large number of variants of unknown significance (VUS).[11]
C. Whole Genome Sequencing (WGS):
-
Sequences the entire genome, including both coding and non-coding regions.
-
Advantage: The most comprehensive approach, capable of identifying structural variants and variants in regulatory regions. It can analyze both nDNA and mtDNA simultaneously.[10]
-
Disadvantage: Highest cost and most complex data analysis.
D. mtDNA Sequencing:
-
Specifically sequences the entire 16.6 kb mitochondrial genome.[2]
-
Advantage: Crucial for detecting mtDNA point mutations, deletions, and quantifying heteroplasmy (the proportion of mutant vs. wild-type mtDNA).[12]
Data Presentation: Comparison of NGS Methods
| Method | Scope | Pros | Cons |
| Targeted Panel | Known disease genes | Cost-effective, high coverage, focused analysis | May miss novel mutations |
| WES | All coding regions | Identifies novel gene mutations, comprehensive | Uneven coverage, misses non-coding variants |
| WGS | Entire genome (nDNA + mtDNA) | Most comprehensive, detects structural variants | High cost, complex data analysis |
| mtDNA Sequencing | Entire mitochondrial genome | High sensitivity for mtDNA variants, heteroplasmy | Only covers mtDNA-encoded genes |
NGS Diagnostic Workflow
Caption: A generalized workflow for NGS-based diagnosis of mitochondrial disorders.
Part 3: Cellular and Functional Assays
In addition to direct enzyme activity measurements, several cell-based assays can provide valuable insights into overall mitochondrial health and function. These are particularly useful in drug development and toxicity screening.[7][13]
Data Presentation: Key Cellular Assays for Mitochondrial Function
| Assay | Parameter Measured | Principle | Common Reagents/Methods |
| Mitochondrial Membrane Potential (ΔΨm) | Inner membrane potential | Fluorescent dyes accumulate in mitochondria based on the potential. Depolarization leads to a change in fluorescence.[14] | JC-1 (ratio of red/green fluorescence), TMRM/TMRE (single emission dyes)[14] |
| ATP Production | Rate of ATP synthesis | Luciferase-based systems produce light proportional to the ATP concentration. | Luciferin/Luciferase assays |
| Oxygen Consumption Rate (OCR) | Cellular respiration | Measures the rate at which cells consume oxygen, providing a real-time analysis of electron transport chain activity. | High-Resolution Respirometry (e.g., Seahorse XF Analyzer)[13][15] |
| Reactive Oxygen Species (ROS) Production | Oxidative stress | Fluorescent probes that become oxidized in the presence of ROS, leading to an increase in fluorescence. | MitoSOX Red (mitochondrial superoxide), H2DCFDA |
Part 4: Signaling Pathways in Mitochondrial Dysfunction
Severe MRC deficiency disrupts cellular homeostasis, leading to the activation of stress and cell death pathways. A key pathway initiated by mitochondrial damage is intrinsic apoptosis.[16][17]
Mitochondrial (Intrinsic) Apoptosis Pathway
Caption: Intrinsic apoptosis pathway initiated by mitochondrial dysfunction.
References
- 1. Biochemical diagnosis of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation sequencing technology in the diagnosis of mitochondrial disorders | International Journal of Health Sciences [ijhs.qu.edu.sa]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial assay selection guide | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Use of Next-Generation Sequencing for Identifying Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next-generation sequencing for mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Sequencing | Analyze mtDNA and nuclear DNA [illumina.com]
- 13. Cellular Metabolism Applications in Mitochondrial and Safety Toxicology | Agilent [agilent.com]
- 14. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mitochondrion - Wikipedia [en.wikipedia.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the Iron-Sulfur Cluster Assembly Factor IBA57 gene are associated with multiple mitochondrial dysfunctions syndrome 3 (MMDS3), a severe autosomal recessive disorder.[1][2] This condition is characterized by a range of debilitating symptoms including leukoencephalopathy, developmental regression, and severe neurological impairment.[3][4] At the molecular level, IBA57 plays a critical role in the biogenesis of iron-sulfur (Fe-S) clusters, essential cofactors for a variety of mitochondrial enzymes. Specifically, IBA57 is involved in the late stages of [4Fe-4S] cluster assembly.[5]
Defects in IBA57 lead to impaired activity of mitochondrial respiratory chain complexes I and II, as well as other Fe-S cluster-dependent enzymes like lipoic acid synthase (LIAS) and aconitase.[3][4][6] The advent of CRISPR-Cas9 genome editing technology provides a powerful tool to precisely model IBA57-related diseases in vitro, enabling detailed investigation of disease mechanisms and the development of novel therapeutic strategies.[5]
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the generation and characterization of cellular models of IBA57-related diseases.
Data Presentation
While specific quantitative data from a dedicated CRISPR-Cas9 model of IBA57 was not available in the public literature at the time of this writing, the following table represents the expected quantitative outcomes based on studies of patient-derived cells and knowledge of IBA57 function. This table can be used as a template for presenting data from newly generated IBA57 knockout or mutant cell lines.
Table 1: Representative Quantitative Analysis of IBA57-Deficient Cellular Models
| Parameter | Wild-Type Control | IBA57 Knockout | % Change | Reference Assay |
| IBA57 Protein Level (relative to loading control) | 1.0 | < 0.05 | > -95% | Western Blot |
| Complex I Activity (nmol/min/mg protein) | 100 ± 10 | 45 ± 8 | -55% | Spectrophotometric Assay |
| Complex II Activity (nmol/min/mg protein) | 85 ± 7 | 30 ± 5 | -65% | Spectrophotometric Assay |
| Aconitase Activity (mU/mg protein) | 50 ± 5 | 15 ± 3 | -70% | Enzyme Activity Assay |
| Lipoic Acid Synthase (LIAS) Protein Level | 1.0 | 0.3 ± 0.1 | -70% | Western Blot |
| [4Fe-4S] Cluster Content (relative units) | 1.0 | 0.2 ± 0.05 | -80% | Electron Paramagnetic Resonance (EPR) Spectroscopy |
Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell type and the specific nature of the IBA57 mutation.
Experimental Protocols
Protocol 1: Generation of IBA57 Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for creating an IBA57 knockout cell line using a plasmid-based CRISPR-Cas9 system.
1.1. Guide RNA (gRNA) Design and Cloning:
-
Design: Design two to three gRNAs targeting an early exon of the human IBA57 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to maximize on-target efficiency and minimize off-target effects. Target sequences should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
Cloning: Anneal the complementary oligonucleotides and clone the resulting gRNA duplex into the BbsI-digested Cas9 expression vector. Verify the correct insertion by Sanger sequencing.
1.2. Cell Culture and Transfection:
-
Cell Line: Human embryonic kidney (HEK293T) cells or a human neuroblastoma cell line (e.g., SH-SY5Y) are suitable for these studies.
-
Culture: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection. Transfect the cells with the gRNA/Cas9 expression plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) or electroporation according to the manufacturer's instructions.
1.3. Clonal Selection and Expansion:
-
FACS Sorting: 48 hours post-transfection, harvest the cells and sort for GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of a single cell per well.
-
Expansion: Culture the single-cell clones in complete medium until they form visible colonies. Expand the clones into larger culture vessels for further analysis.
1.4. Validation of IBA57 Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the targeted region of the IBA57 gene by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Prepare whole-cell lysates from the clonal populations. Perform Western blotting using an antibody specific for IBA57 to confirm the absence of the protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Functional Characterization of IBA57 Knockout Cells
2.1. Measurement of Mitochondrial Respiratory Chain Complex Activity:
-
Mitochondrial Isolation: Isolate mitochondria from wild-type and IBA57 knockout cells by differential centrifugation.
-
Spectrophotometric Assays: Measure the enzymatic activities of Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) using spectrophotometric assays. These assays typically follow the reduction of specific substrates or the oxidation of NADH. Commercially available kits can also be used. Normalize the activities to the total mitochondrial protein concentration.
2.2. Aconitase Activity Assay:
-
Cell Lysate Preparation: Prepare mitochondrial lysates from wild-type and IBA57 knockout cells.
-
Activity Measurement: Measure the activity of mitochondrial aconitase, a [4Fe-4S] cluster-containing enzyme, using a commercially available assay kit. The assay typically measures the conversion of isocitrate to cis-aconitate, which can be monitored by the change in absorbance at 240 nm.
2.3. Analysis of Lipoic Acid-Containing Proteins:
-
Western Blot: Perform Western blotting on whole-cell lysates from wild-type and IBA57 knockout cells. Use antibodies against the E2 subunits of the pyruvate dehydrogenase (PDH) complex and α-ketoglutarate dehydrogenase (OGDH) complex, which are lipoylated. A decrease in the signal for the lipoylated forms of these proteins indicates a defect in lipoic acid synthesis, an indirect measure of LIAS activity.
Visualizations
Signaling Pathway
Caption: Mitochondrial [4Fe-4S] cluster biogenesis pathway involving IBA57.
Experimental Workflow
Caption: Workflow for generating and characterizing IBA57 knockout cell lines.
References
Application Notes and Protocols for Western Blotting of IBA57 and Associated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection of the mitochondrial protein IBA57 and its key interacting partners—ISCA1, ISCA2, NFU1, and BOLA3—via Western blotting. IBA57 is a crucial component of the late-acting iron-sulfur (Fe-S) cluster assembly machinery, essential for the maturation of mitochondrial [4Fe-4S] proteins.[1][2][3][4] Dysregulation of this pathway is associated with multiple mitochondrial dysfunction syndromes.[2] Accurate and reliable detection of these proteins is therefore critical for research into related metabolic disorders and for the development of potential therapeutic strategies.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the Western blotting of IBA57 and its associated proteins. These values are derived from manufacturer datasheets and published literature, serving as a starting point for experimental optimization.
Table 1: Primary Antibody Dilutions and Details
| Target Protein | Host Species | Catalog Number (Example) | Recommended Dilution | Molecular Weight (kDa) |
| IBA57 | Rabbit | NBP1-94027 (Novus Biologicals) | 0.04-0.4 µg/mL | ~39 |
| ISCA1 | Rabbit / Mouse | Multiple available | 1:200 - 1:2000 (starting range) | ~14 |
| ISCA2 | Mouse | SAB1401981 (Sigma-Aldrich) | 1 µg/mL | ~16 |
| NFU1 | Rabbit | Multiple available | Optimization required (start at 1:500) | ~27 |
| BOLA3 | Rabbit | NBP2-92289 (Novus Biologicals) | 1:500 - 1:2000 | ~12 |
Table 2: Cell Lysate and Gel Electrophoresis Parameters
| Parameter | Recommendation | Notes |
| Cell Type | Human cell lines (e.g., HEK293T, HeLa), patient-derived fibroblasts or myoblasts. | Choice of cell line should be guided by the specific research question. |
| Lysis Buffer | RIPA buffer or specialized mitochondrial isolation buffers.[5][6] | Protease and phosphatase inhibitors should always be added fresh. |
| Lysate Concentration | 20-50 µg of total protein per lane.[7] | Determine protein concentration using a BCA assay. |
| Gel Percentage | 12-15% SDS-PAGE or 4-20% gradient gel. | Higher percentage gels are suitable for resolving these relatively small proteins. |
| Loading Control | VDAC1/Porin, COX IV, or β-actin. | VDAC1/Porin or COX IV are recommended for mitochondrial fractions. |
II. Experimental Protocols
A. Protocol for Mitochondrial Fractionation
Given that IBA57 and its associated proteins are localized to the mitochondria, isolating this organelle prior to Western blotting can significantly enhance signal specificity and reduce background.[8]
Materials:
-
Cell culture dishes
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mitochondrial Isolation Buffer (see recipe below)
-
Dounce homogenizer
-
Microcentrifuge
-
Protease and phosphatase inhibitors
Mitochondrial Isolation Buffer Recipe:
-
20 mM HEPES-KOH, pH 7.5
-
220 mM Mannitol
-
70 mM Sucrose
-
1 mM EDTA
-
Freshly add: 1 mM PMSF and protease inhibitor cocktail
Procedure:
-
Harvest cells by centrifugation and wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer and incubate on ice for 15 minutes.
-
Homogenize the cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle (approximately 30-40 strokes).
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction) and resuspend the mitochondrial pellet in an appropriate lysis buffer (e.g., RIPA buffer) for subsequent protein quantification and Western blot analysis.
B. Western Blotting Protocol
This protocol provides a general framework for the Western blotting of IBA57 and its associated proteins. Optimization of antibody concentrations and incubation times may be necessary.
Materials:
-
Mitochondrial lysate or whole-cell lysate
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Gel Electrophoresis: Load 20-50 µg of protein per well onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Analysis: Quantify the band intensities using appropriate software and normalize to a loading control.[11]
III. Visualizations
A. Mitochondrial Iron-Sulfur Cluster Biogenesis Pathway
The following diagram illustrates the late stages of mitochondrial [4Fe-4S] cluster biogenesis, highlighting the roles of IBA57 and its associated proteins.
References
- 1. The iron–sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe–4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biogenesis of Iron–Sulfur Clusters and Their Role in DNA Metabolism [frontiersin.org]
- 4. Iron–sulfur cluster biogenesis and trafficking in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad.com [bio-rad.com]
- 7. You are being redirected... [prosci-inc.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 10. scbt.com [scbt.com]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: IBA57 Antibody Western Blot Troubleshooting
Welcome to the technical support center for the IBA57 antibody. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to non-specific binding in Western blot experiments using the IBA57 antibody.
Frequently Asked Questions (FAQs)
Q1: What is the IBA57 protein and where is it localized?
A1: IBA57 is an iron-sulfur cluster assembly factor.[1] It is involved in the biosynthesis of mitochondrial 4Fe-4S proteins.[1][2][3] The IBA57 protein is localized to the mitochondrion.[2][4]
Q2: I am observing high background and multiple non-specific bands in my Western blot with the IBA57 antibody. What are the potential causes?
A2: High background and non-specific bands are common issues in Western blotting and can arise from several factors.[5][6][7] These include, but are not limited to:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[7][8][9]
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations that are too high can increase non-specific binding.[6][8][10]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound antibodies.[8][11]
-
Sample Quality and Preparation: The presence of degradation products in the sample or high protein load can contribute to non-specific bands.[5][12] Tissue extracts, in particular, may produce more non-specific bands.[5]
-
Secondary Antibody Specificity: The secondary antibody may be cross-reacting with other proteins in the lysate.[7]
Troubleshooting Guides
Issue: High Background
High background can manifest as a general darkening of the membrane or as a speckled or blotchy appearance.
| Possible Cause | Troubleshooting Step |
| Inadequate blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[11] Consider switching blocking agents (e.g., from non-fat milk to BSA, or vice versa).[12] For phosphorylated targets, BSA is often preferred over milk. |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[6][11] Perform a dot blot to determine the optimal antibody dilution.[12][13] |
| Insufficient washing | Increase the number and duration of wash steps. For example, perform three washes of 10 minutes each with TBST.[11] Ensure a sufficient volume of wash buffer is used.[9] |
| Contaminated buffers or equipment | Use freshly prepared buffers for blocking, antibody dilution, and washing.[6] Ensure all incubation trays and forceps are clean.[6] |
| Membrane allowed to dry out | Ensure the membrane remains hydrated throughout the entire Western blot procedure.[6] |
Issue: Non-Specific Bands
Non-specific bands are distinct bands that appear on the blot at molecular weights other than the expected size for IBA57.
| Possible Cause | Troubleshooting Step |
| Primary antibody concentration too high | Decrease the primary antibody concentration.[6] Titrate the antibody to find the optimal dilution that maximizes specific signal and minimizes non-specific bands.[14] |
| Sample degradation | Prepare fresh cell or tissue lysates and add protease inhibitors to the lysis buffer.[5][15] Keep samples on ice during preparation.[15] |
| Cross-reactivity of the primary antibody | Check the antibody datasheet for known cross-reactivities. If possible, use an affinity-purified antibody.[6] |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody to check for non-specific binding.[7] If non-specific bands appear, consider using a different secondary antibody. |
| Post-translational modifications or protein isoforms | The IBA57 gene has two known transcript variants encoding different isoforms.[2] Check literature and databases like UniProt for information on potential isoforms or modifications that could alter the protein's apparent molecular weight.[5] |
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your Western blot protocol. These are general guidelines, and optimal conditions should be determined experimentally for your specific system.
Table 1: Recommended Antibody Dilutions
| Antibody | Starting Dilution Range |
| Primary Antibody (IBA57) | 1:500 - 1:2000[12] |
| Secondary Antibody | 1:5,000 - 1:20,000[12][16] |
Table 2: Blocking and Incubation Times
| Step | Reagent | Time | Temperature |
| Blocking | 5% non-fat dry milk or 5% BSA in TBST | 1 hour | Room Temperature |
| Primary Antibody Incubation | Diluted IBA57 antibody | 1 hour to overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | Diluted secondary antibody | 1 hour | Room Temperature |
| Washing | TBST | 3 x 10 minutes | Room Temperature |
Experimental Protocols
Detailed Western Blot Protocol for IBA57 with a Focus on Minimizing Non-Specific Binding
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel suitable for resolving proteins in the expected molecular weight range of IBA57.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Ensure good contact between the gel and membrane and remove any air bubbles.[14]
-
-
Blocking (Crucial Step):
-
After transfer, immediately place the membrane in a blocking solution.
-
Use either 5% non-fat dry milk or 5% BSA dissolved in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate for at least 1 hour at room temperature with gentle agitation.[6]
-
-
Primary Antibody Incubation:
-
Dilute the IBA57 primary antibody in the blocking buffer at the optimized concentration (start with the manufacturer's recommendation or a 1:1000 dilution).
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
After primary antibody incubation, wash the membrane three times for 10 minutes each with a generous volume of TBST.[11] This step is critical for removing non-specifically bound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imager or X-ray film.
-
Visualizations
Caption: A workflow diagram for troubleshooting non-specific binding in Western blots.
Caption: Key steps in the Western blot protocol and their logical relationships.
References
- 1. genecards.org [genecards.org]
- 2. IBA57 Polyclonal Antibody - Elabscience® [elabscience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. IBA57 Antibody - BSA Free (NBP2-55157): Novus Biologicals [novusbio.com]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bosterbio.com [bosterbio.com]
- 14. google.com [google.com]
- 15. google.com [google.com]
- 16. blog.addgene.org [blog.addgene.org]
improving the efficiency of siRNA knockdown of IBA57
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of small interfering RNA (siRNA) knockdown of IBA57.
Frequently Asked Questions (FAQs)
Q1: What is the function of IBA57 and its cellular localization?
IBA57 is an iron-sulfur cluster assembly factor that is crucial for the maturation of certain mitochondrial proteins.[1][2] It is primarily localized within the mitochondrial matrix.[1][2] This localization is a key consideration for siRNA delivery and knockdown efficiency, as the siRNA must effectively lead to the degradation of IBA57 mRNA before it is translated and the protein is imported into the mitochondria.
Q2: What are the initial steps to optimize siRNA transfection for IBA57 knockdown?
Optimizing siRNA transfection is critical for achieving significant and reproducible knockdown of IBA57. Key parameters to optimize for each new cell line and siRNA sequence include:
-
siRNA Concentration: Titrate the siRNA concentration, typically within a range of 5-100 nM, to find the lowest concentration that yields maximum knockdown with minimal cytotoxicity.[3][4]
-
Transfection Reagent Volume: The optimal ratio of transfection reagent to siRNA should be determined experimentally.
-
Cell Density: The confluency of cells at the time of transfection can significantly impact efficiency. A cell density of around 70% is often a good starting point, but this may need to be adjusted depending on the cell line.[3]
Q3: What controls are essential for a reliable IBA57 siRNA knockdown experiment?
To ensure the validity of your results, it is crucial to include the following controls:[3]
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not correspond to any known mRNA. This helps to distinguish sequence-specific knockdown from non-specific effects of the transfection process.[3]
-
Positive Control: An siRNA known to effectively knock down a well-characterized housekeeping gene. This confirms that the transfection and detection methods are working correctly.
-
Untransfected Control: Cells that have not been exposed to either siRNA or transfection reagent. This provides a baseline for normal IBA57 expression levels.
-
Mock-transfected Control: Cells treated with the transfection reagent only, without any siRNA. This control helps to assess the cytotoxic effects of the transfection reagent itself.[3]
Troubleshooting Guide
Low Knockdown Efficiency of IBA57
Problem: After performing siRNA transfection, the level of IBA57 mRNA or protein is not significantly reduced.
| Possible Cause | Recommended Solution |
| Suboptimal siRNA Delivery | - Re-optimize the siRNA concentration and the amount of transfection reagent.[4][5]- Ensure cells are healthy and at the optimal confluency at the time of transfection.[4][6]- Test different transfection reagents, as some may be more effective for your specific cell line.[4][7]- Consider alternative delivery methods like electroporation for difficult-to-transfect cells.[4] |
| Ineffective siRNA Sequence | - Test two to four different siRNA sequences targeting different regions of the IBA57 mRNA to identify the most potent one.[7]- Use a validated positive control siRNA to confirm your transfection and detection methods are working. |
| Rapid Protein Turnover | - Although mRNA levels may be reduced, IBA57 protein may be stable with a slow turnover rate.[3]- Increase the post-transfection incubation time to 72 or 96 hours to allow for sufficient protein degradation. |
| RNase Contamination | - Maintain a sterile and RNase-free working environment.[3] Use RNase-free tips, tubes, and reagents.[3] |
High Cell Toxicity or Off-Target Effects
Problem: Significant cell death is observed after transfection, or there are unexpected changes in the expression of other genes.
| Possible Cause | Recommended Solution |
| High siRNA Concentration | - Reduce the siRNA concentration to the lowest effective level determined during your optimization experiments.[4] |
| Toxicity of Transfection Reagent | - Decrease the amount of transfection reagent used.- Reduce the exposure time of cells to the transfection complexes.[6]- Switch to a transfection reagent with lower toxicity. |
| Off-Target Effects of siRNA | - Perform a BLAST search to ensure your siRNA sequence is specific to IBA57.- Use a second, different siRNA targeting another region of the IBA57 mRNA to confirm that the observed phenotype is a direct result of IBA57 knockdown.[3] |
| Antibiotic-Induced Toxicity | - Avoid using antibiotics in the cell culture medium during and immediately after transfection, as some transfection reagents can increase their uptake to toxic levels.[7] |
Quantitative Data Summary
The following table provides an example of how to present quantitative data from an IBA57 siRNA knockdown optimization experiment.
| siRNA Sequence | Concentration (nM) | Transfection Reagent | Incubation Time (h) | IBA57 mRNA Knockdown (%) | Cell Viability (%) |
| IBA57 siRNA 1 | 20 | Reagent A | 48 | 65 | 92 |
| IBA57 siRNA 1 | 50 | Reagent A | 48 | 85 | 88 |
| IBA57 siRNA 1 | 20 | Reagent B | 48 | 75 | 95 |
| IBA57 siRNA 1 | 50 | Reagent B | 48 | 92 | 90 |
| IBA57 siRNA 2 | 20 | Reagent B | 48 | 55 | 94 |
| IBA57 siRNA 2 | 50 | Reagent B | 48 | 78 | 91 |
| Control siRNA | 50 | Reagent B | 48 | < 5 | 96 |
Experimental Protocols
Protocol: siRNA Transfection for IBA57 Knockdown
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells to be transfected
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
IBA57-specific siRNA and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
RNase-free microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In an RNase-free tube, dilute the desired amount of siRNA (e.g., 50 pmol) in serum-free medium to a final volume of 100 µL.
-
In a separate RNase-free tube, dilute the optimized volume of transfection reagent (e.g., 5 µL) in serum-free medium to a final volume of 100 µL.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complexes dropwise to the well containing the cells and complete culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells to analyze IBA57 knockdown at the mRNA (RT-qPCR) or protein (Western blot) level.
Protocol: Validation of IBA57 Knockdown by RT-qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IBA57 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by combining the cDNA, qPCR master mix, and primers for IBA57 and the housekeeping gene in separate wells of a qPCR plate.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of IBA57 mRNA in the siRNA-treated samples compared to the negative control.
Visualizations
Caption: Experimental workflow for siRNA-mediated knockdown of IBA57.
Caption: Troubleshooting logic for inefficient siRNA knockdown of IBA57.
References
- 1. genecards.org [genecards.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating IBA57-related genetic disorders.
Frequently Asked Questions (FAQs)
Q1: What are IBA57-related genetic disorders and why are they difficult to diagnose?
A1: IBA57-related genetic disorders are rare, autosomal recessive conditions caused by mutations in the IBA57 gene. This gene encodes a mitochondrial protein crucial for the assembly of iron-sulfur (Fe-S) clusters, which are essential cofactors for various enzymes.[1][2] The primary disorders associated with IBA57 mutations are Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Spastic Paraplegia 74 (SPG74).[1][2]
Challenges in diagnosis arise from:
-
Clinical Heterogeneity: The symptoms are highly variable and can overlap with other mitochondrial and neurological disorders, ranging from severe neonatal encephalopathy to later-onset spastic paraplegia.[3][4][5]
-
Rarity: The low prevalence of these disorders means they are often not immediately considered in differential diagnoses.
-
Nonspecific Biomarkers: While some biochemical markers may be abnormal, they are not always consistently or dramatically altered, leading to potential misinterpretation.[4][6]
-
Genetic Complexity: The identification of novel or rare IBA57 variants of uncertain significance (VUS) requires careful interpretation and functional studies to confirm pathogenicity.[7][8][9][10][11]
Q2: What are the key biochemical abnormalities observed in patients with IBA57 deficiency?
A2: IBA57 deficiency primarily affects the maturation of mitochondrial [4Fe-4S] cluster-containing proteins.[12][13] This leads to a characteristic pattern of biochemical defects, although the severity can vary.[6] Key findings include:
-
Reduced activity of mitochondrial respiratory chain complexes: Specifically, Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) activities are often deficient.[13][14][15]
-
Impaired lipoic acid synthesis: The [4Fe-4S] enzyme lipoic acid synthase (LIAS) is affected, leading to reduced lipoylation of key enzymes like the E2 subunits of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[15]
-
Elevated lactate: Due to impaired oxidative phosphorylation, lactate levels in blood and/or cerebrospinal fluid (CSF) may be elevated.[3][5]
-
Hyperglycinemia: Some patients may exhibit elevated glycine levels.[6]
Q3: What is the role of genetic testing in diagnosing IBA57-related disorders?
A3: Genetic testing is crucial for a definitive diagnosis.[5]
-
Gene Sequencing: Sequencing of the IBA57 gene can identify pathogenic variants.[16] This is often done as part of a broader gene panel for mitochondrial disorders or through whole-exome or whole-genome sequencing.
-
Variant Interpretation: Identified variants are classified according to the American College of Medical Genetics and Genomics (ACMG) guidelines as pathogenic, likely pathogenic, benign, likely benign, or variants of uncertain significance (VUS).[17][18][19][20][21]
-
Homozygosity Mapping: In cases with consanguineous parents, homozygosity mapping can help identify candidate genes in homozygous regions, including IBA57.[13]
Troubleshooting Guides
Biochemical Assays
Issue: Inconsistent or low activity of mitochondrial respiratory chain complexes I and II in patient-derived cells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Ensure mitochondria are isolated from fresh or properly frozen tissue/cells. Use appropriate homogenization buffers and techniques to maintain mitochondrial integrity.[1][22] |
| Incorrect Assay Conditions | Verify the concentrations of all substrates and reagents. Ensure the spectrophotometer is calibrated and set to the correct wavelength for each assay.[23][24] |
| Enzyme Instability | Keep samples and reagents on ice throughout the procedure. Avoid repeated freeze-thaw cycles of mitochondrial preparations.[25] |
| Low Abundance of Defect | The biochemical defect may be subtle.[26] Run assays in triplicate and include multiple healthy controls for comparison. Normalize enzyme activities to a mitochondrial marker like citrate synthase activity to account for variations in mitochondrial content.[22] |
Western Blotting for IBA57-Related Proteins
Issue: Weak or absent bands for SDHB or LIAS in patient samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Antibody Quality | Use a validated antibody specific for the target protein (e.g., SDHB, LIAS). Run a positive control (e.g., lysate from a cell line known to express the protein) to confirm antibody function. |
| Low Protein Expression | IBA57 deficiency can lead to reduced levels of its target proteins.[15] Increase the amount of protein loaded onto the gel. Use a sensitive chemiluminescent substrate for detection. |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time, membrane type) for your specific proteins. Check for proper transfer by staining the membrane with Ponceau S after transfer. |
Genetic Analysis
Issue: Identification of a Variant of Uncertain Significance (VUS) in the IBA57 gene.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Lack of Evidence for Pathogenicity | A VUS is a genetic change with unknown clinical significance.[7][8][9][10][11] |
| Further Investigation Needed | Family Segregation Studies: Test affected and unaffected family members to see if the VUS segregates with the disease.[19] |
| Population Databases: Check the frequency of the VUS in population databases (e.g., gnomAD). A higher frequency in the general population may suggest a benign variant.[18] | |
| In Silico Prediction: Use computational tools to predict the effect of the variant on protein function, but be aware that these are not definitive.[18] | |
| Functional Studies: Perform functional assays to assess the impact of the VUS on IBA57 function. This can involve expressing the mutant protein in a cell line (e.g., IBA57-depleted HeLa cells) and measuring its ability to rescue the biochemical defects.[12][27] |
Issue: Sanger sequencing of IBA57 yields poor quality data.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Template Quality | Ensure the DNA template is of high purity and concentration. Avoid contaminants like salts, ethanol, or EDTA.[28][29] |
| Suboptimal Primer Design | Design sequencing primers with appropriate length (18-24 bp), GC content (45-55%), and annealing temperature (55-60°C).[28] Ensure the primer has a unique binding site.[30] |
| Secondary Structures in DNA | GC-rich regions or hairpin loops in the template can terminate the sequencing reaction.[28] Use a specialized sequencing protocol for difficult templates if available. |
| Multiple Templates Present | If sequencing a PCR product, ensure it is a single, clean band. Contamination with other templates will result in overlapping peaks.[30][31] |
Quantitative Data Summary
Table 1: Reported Reduction in Mitochondrial Respiratory Chain Complex Activity in IBA57 Deficiency
| Complex | Typical Reduction in Activity | Reference |
| Complex I | 30-75% | [13][27] |
| Complex II | >75% | [27] |
Note: The degree of reduction can vary between patients and tissues.
Experimental Protocols
Spectrophotometric Assay for Mitochondrial Respiratory Chain Complex I Activity
This protocol is adapted from standard methods and measures the rotenone-sensitive oxidation of NADH.
Materials:
-
Isolated mitochondria from patient and control samples
-
Assay Buffer: 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA (fatty acid-free)
-
NADH solution (10 mM)
-
Ubiquinone-1 (Coenzyme Q₁) solution (5 mM in ethanol)
-
Rotenone solution (2 mM in ethanol)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Set the spectrophotometer to 340 nm and maintain the temperature at 30°C.
-
In a cuvette, add 950 µL of Assay Buffer.
-
Add 20 µL of mitochondrial sample (adjust volume for protein concentration).
-
Add 10 µL of Ubiquinone-1 solution. Mix gently by pipetting.
-
Start the reaction by adding 20 µL of NADH solution.
-
Record the decrease in absorbance at 340 nm for 2-3 minutes to measure the total rate.
-
Add 2 µL of Rotenone solution to inhibit Complex I.
-
Continue to record the absorbance for another 2-3 minutes to measure the rotenone-insensitive rate.
-
Calculate Complex I activity as the difference between the total rate and the rotenone-insensitive rate. Normalize to protein concentration.
Western Blot for SDHB and LIAS
Materials:
-
Mitochondrial protein lysates from patient and control samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDHB, anti-LIAS, and a loading control like anti-VDAC or anti-COXIV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the mitochondrial lysates.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mitochondrial Iron-Sulfur Cluster Assembly Pathway involving IBA57.
Caption: Diagnostic workflow for IBA57-related disorders.
References
- 1. Measurement of mitochondrial respiratory chain complex activities [bio-protocol.org]
- 2. genecards.org [genecards.org]
- 3. Mitochondrial disorders: Challenges in diagnosis & treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Clinical characteristics of a case of multiple mitochondrial dysfunction syndrome 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Renasight - Variants of Uncertain Significance Video [natera.com]
- 11. youtube.com [youtube.com]
- 12. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. content.protocols.io [content.protocols.io]
- 23. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.abcam.com [docs.abcam.com]
- 25. home.sandiego.edu [home.sandiego.edu]
- 26. Diagnosis - Rare Mitochondrial Disorders Service [mitochondrialdisease.nhs.uk]
- 27. frontiersin.org [frontiersin.org]
- 28. blog.genewiz.com [blog.genewiz.com]
- 29. microsynth.com [microsynth.com]
- 30. MGH DNA Core [dnacore.mgh.harvard.edu]
- 31. ucdenver.edu [ucdenver.edu]
Technical Support Center: Optimizing Cell Culture of IBA57 Mutant Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the culture of IBA57 mutant cells. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of IBA57 and how do mutations affect cellular metabolism?
A1: IBA57 is a mitochondrial protein that plays a critical role in the late stages of the iron-sulfur (Fe-S) cluster assembly pathway. Specifically, it is essential for the maturation of [4Fe-4S] clusters. These clusters are vital cofactors for numerous mitochondrial enzymes.
Mutations in IBA57 lead to a condition known as Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3). The primary consequence of these mutations is the impaired assembly of [4Fe-4S] clusters, which in turn leads to deficiencies in key mitochondrial proteins, including:
-
Respiratory Chain Complexes: Notably Complex I and Complex II of the electron transport chain, leading to impaired oxidative phosphorylation (OXPHOS).
-
TCA Cycle Enzymes: Aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle.
-
Other Mitochondrial Enzymes: Lipoic acid synthase, which is crucial for the function of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.
This cascade of deficiencies results in severe cellular energy deficits, increased oxidative stress, and accumulation of toxic byproducts.
Q2: What are the expected phenotypic characteristics of IBA57 mutant cells in culture?
A2: Based on the underlying molecular defects, IBA57 mutant cells are expected to exhibit several distinct phenotypic characteristics in culture, including:
-
Slow Growth Rate: Due to impaired energy production from oxidative phosphorylation, cells will likely have a significantly longer doubling time.
-
Increased Sensitivity to Oxidative Stress: The dysfunctional electron transport chain can lead to increased production of reactive oxygen species (ROS), making the cells more susceptible to oxidative damage.
-
Altered Morphology: Cells may appear swollen or have abnormal mitochondrial morphology, such as a fragmented mitochondrial network.
-
Dependence on Glycolysis: To compensate for the deficient oxidative phosphorylation, cells will heavily rely on glycolysis for ATP production.
-
Increased Cell Death: The combination of energy deficit, oxidative stress, and metabolic imbalances can lead to a higher rate of apoptosis.
Q3: Should I culture IBA57 mutant cells in glucose- or galactose-containing media?
A3: The choice between glucose and galactose in the culture media is a critical consideration and depends on the experimental goals.
-
Glucose-Containing Media: Standard high-glucose media (e.g., DMEM with 4.5 g/L glucose) will support the growth of IBA57 mutant cells by allowing them to generate ATP through glycolysis. This is generally the recommended condition for routine culture and expansion of these cells, as it is less stressful.
-
Galactose-Containing Media: Replacing glucose with galactose forces cells to rely on oxidative phosphorylation for ATP production.[1][2] For IBA57 mutant cells with compromised respiratory chain function, this will be a significant metabolic challenge and may lead to severely reduced proliferation or cell death.[2] However, this "galactose challenge" can be a powerful experimental tool to unmask the mitochondrial defect and to test the efficacy of potential therapeutic interventions that aim to improve mitochondrial function.
It is advisable to maintain master stocks of IBA57 mutant cells in glucose-containing media and use galactose-containing media for specific short-term experiments.
Troubleshooting Guide
Issue 1: Slow Cell Growth and Low Proliferation Rate
Q: My IBA57 mutant cells are growing extremely slowly, and I am having trouble expanding the culture. What can I do?
A: Slow growth is an expected phenotype of these cells. Here are several strategies to improve their proliferation:
-
Optimize Basal Media: Ensure you are using a rich basal medium such as DMEM or RPMI-1640 supplemented with 10-20% high-quality Fetal Bovine Serum (FBS).
-
Supplement with Pyruvate: Sodium pyruvate (0.5-1 mM) can be added to the media. Pyruvate can be directly utilized in the TCA cycle, bypassing the need for glycolysis and potentially alleviating some of the metabolic burden.
-
Provide Exogenous Uridine: Cells with defective respiratory chains can have difficulty synthesizing pyrimidines. Supplementing the media with uridine (50 µg/mL) can support nucleic acid synthesis and improve proliferation.
-
Ensure High Seeding Density: To promote cell-to-cell contact and the sharing of essential metabolites, seed the cells at a higher density than you would for wild-type cells.
-
Reduce Oxygen Tension (Hypoxia): Culturing cells at a lower oxygen concentration (1-5% O2) can reduce the production of reactive oxygen species (ROS) from the damaged electron transport chain, thereby decreasing oxidative stress and improving cell viability.
Issue 2: Increased Cell Death and Detachment
Q: I am observing a high rate of cell death, and many cells are detaching from the culture plate. How can I improve cell viability?
A: Increased cell death is often a consequence of oxidative stress and energy crisis. The following interventions can help:
-
Supplement with Antioxidants: To combat the increased production of ROS, supplement the culture media with antioxidants. A combination of antioxidants is often more effective than a single agent.
-
N-acetylcysteine (NAC): A precursor to glutathione, a major intracellular antioxidant (1-5 mM).
-
Vitamin E (Trolox): A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation (10-50 µM).
-
Coenzyme Q10 (CoQ10): A component of the electron transport chain that also has antioxidant properties (1-10 µM).
-
-
Use High-Quality FBS: FBS contains various growth factors and protective molecules that can enhance cell survival. Ensure your FBS is from a reputable source and heat-inactivated.
-
Gentle Cell Handling: Avoid harsh trypsinization and centrifugation, as these can further stress the already fragile cells. Use a cell scraper for passaging if possible, or a lower concentration of trypsin for a shorter duration.
-
Check for Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and should be regularly monitored.
Quantitative Data Summary
Table 1: Recommended Media Supplements for IBA57 Mutant Cell Culture
| Supplement | Working Concentration | Rationale |
| Sodium Pyruvate | 0.5 - 1 mM | Provides an alternative energy source, bypassing parts of glycolysis. |
| Uridine | 50 µg/mL | Supports pyrimidine synthesis, which can be impaired by mitochondrial dysfunction. |
| N-acetylcysteine (NAC) | 1 - 5 mM | Boosts intracellular glutathione levels, a key antioxidant. |
| Vitamin E (Trolox) | 10 - 50 µM | Protects cell membranes from oxidative damage. |
| Coenzyme Q10 | 1 - 10 µM | Acts as an antioxidant and supports the electron transport chain. |
Experimental Protocols
Protocol 1: Routine Culture of IBA57 Mutant Cells
-
Media Preparation:
-
Prepare a basal medium of high-glucose DMEM.
-
Supplement with 15% (v/v) heat-inactivated Fetal Bovine Serum.
-
Add 1 mM Sodium Pyruvate.
-
Add 50 µg/mL Uridine.
-
Add 1% Penicillin-Streptomycin.
-
-
Cell Seeding:
-
Pre-warm the complete culture medium to 37°C.
-
Aspirate the old medium from a sub-confluent flask of IBA57 mutant cells.
-
Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).
-
Add a minimal volume of 0.05% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells start to detach.
-
Neutralize the trypsin with an equal volume of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Seed new culture flasks at a 1:2 or 1:3 split ratio.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days.
-
Protocol 2: Assessing Oxidative Stress using a "Galactose Challenge"
-
Cell Plating:
-
Seed IBA57 mutant cells and wild-type control cells in parallel in 96-well plates at a density of 10,000 cells per well in their standard glucose-containing growth medium.
-
Allow the cells to attach and grow for 24 hours.
-
-
Media Change:
-
Prepare two types of media:
-
Glucose medium: Standard high-glucose DMEM with supplements.
-
Galactose medium: Glucose-free DMEM supplemented with 10 mM Galactose, 1 mM Sodium Pyruvate, and other standard supplements.
-
-
After 24 hours, aspirate the medium from the wells and replace it with either the glucose or galactose medium.
-
-
Incubation:
-
Incubate the plates for 24-48 hours.
-
-
Measurement of Cell Viability:
-
Assess cell viability using a standard assay such as MTT or PrestoBlue, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the viability of IBA57 mutant cells in galactose medium to their viability in glucose medium. A significant drop in viability in the galactose medium indicates a reliance on glycolysis and a severe mitochondrial defect.
-
Visualizations
References
refining bioinformatics pipeline for IBA57 variant calling
IBA57 Variant Calling Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on variant calling for the IBA57 gene. The IBA57 gene is crucial for the assembly of mitochondrial iron-sulfur clusters, and mutations can lead to severe neurological disorders.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the function of the IBA57 gene and why is variant calling important for it?
The IBA57 gene encodes a mitochondrial protein that is essential for the biosynthesis of iron-sulfur (Fe/S) clusters.[1][2] These clusters are fundamental for the function of various enzymes, including those in the respiratory chain.[2] Pathogenic variants in IBA57 can cause multiple mitochondrial dysfunctions syndrome 3 (MMDS3), a severe neurodegenerative disorder.[3][4] Accurate variant calling in IBA57 is critical for diagnosing these disorders, understanding their molecular basis, and for the development of potential therapeutic strategies.
Q2: What are the main steps in a typical bioinformatics pipeline for IBA57 variant calling?
A standard variant calling pipeline involves several key stages:
-
Raw Data Quality Control (QC): Assessing the quality of the raw sequencing reads (FASTQ files).
-
Alignment: Mapping the sequencing reads to a reference human genome.
-
Post-Alignment Processing: Marking duplicate reads and recalibrating base quality scores.
-
Variant Calling: Identifying positions where the sample's DNA sequence differs from the reference genome.
-
Variant Filtration and Annotation: Filtering low-quality variants and annotating the remaining variants with functional information.[5]
Q3: Which variant calling software is recommended for analyzing IBA57?
The Genome Analysis Toolkit (GATK) is a widely used and well-validated suite of tools for variant discovery.[6] For germline variant calling, GATK's HaplotypeCaller is the recommended tool.[7][8] It is a haplotype-aware caller, which can improve accuracy in challenging genomic regions.[8] Other tools like SAMtools and FreeBayes can also be used, but GATK has been shown to provide highly accurate calls when best practices are followed.[6]
Troubleshooting Guides
Pre-Analysis & Quality Control
Issue: Low-quality raw sequencing reads.
-
Question: My FASTQ files for the IBA57 sequencing experiment show low-quality scores. What should I do?
-
Answer: Low-quality reads can lead to a high number of false-positive variant calls. It is crucial to perform quality control using tools like FastQC. Key metrics to check include per-base sequence quality, sequence content, and adapter content. If the quality is poor, you may need to perform trimming to remove low-quality bases and adapter sequences using tools like Trimmomatic or Cutadapt.
| Metric | Acceptable Threshold | Action if Below Threshold |
| Phred Quality Score | > 20 for the majority of bases | Trim low-quality ends of reads. |
| Adapter Content | < 0.1% | Remove adapter sequences. |
| Per Base N Content | < 5% | Can indicate issues with the sequencing run. |
Alignment
Issue: A high number of unmapped or poorly mapped reads in the IBA57 region.
-
Question: After aligning my sequencing data to the reference genome, I see a significant number of reads in the IBA57 region that are either unmapped or have a low mapping quality. Why might this be happening and how can I fix it?
-
Answer: This can be due to several factors, including the presence of repetitive elements or high GC content in the genomic region, which can make accurate alignment challenging.[9] It could also be due to large structural variants in the sample. To troubleshoot this, you can:
-
Visualize the alignment: Use a genome browser like IGV to manually inspect the alignments in the IBA57 region. Look for areas with a high number of soft-clipped reads or reads with many mismatches.
-
Use a different aligner: While BWA-MEM is a robust and commonly used aligner, you could try other aligners that may perform better with challenging regions.[8]
-
Consider local realignment: GATK's best practices recommend performing local realignment around indels, which can improve mapping quality in those regions.[6]
-
Variant Calling & Filtration
Issue: High number of false-positive variants in IBA57.
-
Question: The initial variant call set for IBA57 contains a large number of variants that are likely false positives. How can I refine my results?
-
Answer: False positives can arise from sequencing errors, alignment artifacts, or other sources of noise.[10] Proper filtering is essential. Key filtering criteria include:
-
Quality by Depth (QD): This normalizes the variant quality by the depth of coverage. Low QD scores can indicate false positives.
-
Read Depth (DP): Very low or excessively high read depth can be problematic. Regions with extremely high depth may indicate repetitive regions where reads are mismapped.
-
Allele Balance (AB): For a heterozygous variant, the allele balance should be close to 0.5. Significant deviations can indicate a false positive.
-
| Filter Name | GATK Recommendation (Germline SNPs) | GATK Recommendation (Germline Indels) |
| Quality by Depth (QD) | < 2.0 | < 2.0 |
| Fisher Strand (FS) | > 60.0 | > 200.0 |
| RMS Mapping Quality (MQ) | < 40.0 | < 40.0 |
| Mapping Quality Rank Sum (MQRankSum) | < -12.5 | < -12.5 |
| Read Position Rank Sum (ReadPosRankSum) | < -8.0 | < -20.0 |
Issue: Failure to detect a known pathogenic variant in IBA57.
-
Question: I am expecting to find a specific known pathogenic variant in IBA57, but it is not present in my final call set. What could be the reason?
-
Answer: This could be a false negative. Possible reasons include:
-
Insufficient read depth: The variant may be present but not have enough coverage to be called confidently. A minimum of 30x coverage is generally recommended for germline variant calling.[7]
-
Poor alignment: The reads covering the variant may be poorly aligned, preventing the variant caller from identifying it.
-
Overly stringent filtering: Your filtering criteria may be too aggressive and could be removing the true variant.
-
Haplotype context: The variant may be part of a complex haplotype that is difficult for the variant caller to resolve. Using a haplotype-aware caller like GATK's HaplotypeCaller can help mitigate this.[8]
-
Experimental Protocols & Methodologies
Detailed Methodology for Germline Variant Calling in IBA57
This protocol outlines the key steps for identifying germline variants in the IBA57 gene from whole-exome or whole-genome sequencing data.
-
Data Pre-processing:
-
Input: Raw sequencing data in FASTQ format.
-
Tools: FastQC, Trimmomatic.
-
Steps:
-
Assess raw read quality using FastQC.
-
Trim adapter sequences and low-quality bases using Trimmomatic.
-
-
-
Alignment:
-
Input: Processed FASTQ files.
-
Tool: BWA-MEM.
-
Steps:
-
Align reads to the hg38 reference genome using BWA-MEM.
-
Convert the resulting SAM file to a BAM file and sort it using SAMtools.
-
-
-
Post-Alignment Processing:
-
Input: Sorted BAM file.
-
Tool: GATK.
-
Steps:
-
Mark duplicate reads to mitigate biases from PCR amplification.
-
Perform Base Quality Score Recalibration (BQSR) to correct for systematic errors in base quality scores from the sequencer.
-
-
-
Variant Calling:
-
Input: Processed BAM file.
-
Tool: GATK HaplotypeCaller.
-
Step: Run HaplotypeCaller on the BAM file to generate a VCF (Variant Call Format) file containing raw variant calls for IBA57.
-
-
Variant Filtration:
-
Input: Raw VCF file.
-
Tool: GATK VariantFiltration.
-
Step: Apply hard filters based on GATK best practices to remove likely false-positive variants.
-
-
Variant Annotation:
-
Input: Filtered VCF file.
-
Tools: ANNOVAR, SnpEff, or Variant Effect Predictor (VEP).
-
Step: Annotate the filtered variants with information such as gene context, predicted functional impact, and allele frequencies from population databases like gnomAD.
-
Visualizations
References
- 1. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gene: IBA57 (Inherited white matter disorders) [panelapp.genomicsengland.co.uk]
- 4. frontiersin.org [frontiersin.org]
- 5. dnastar.com [dnastar.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Variant Calling Pipeline: Workflows, Tool Comparison, and Accuracy Challenges - CD Genomics [bioinfo.cd-genomics.com]
- 8. Variant calling: Considerations, practices, and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aijourn.com [aijourn.com]
- 10. Challenges In Next-Generation Sequencing. [needle.tube]
strategies to enhance the stability of recombinant IBA57 protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the recombinant IBA57 protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant IBA57 protein is precipitating after purification. What could be the cause and how can I prevent it?
A1: Protein precipitation is a common indicator of instability. For IBA57, this can be exacerbated by certain mutations or experimental conditions. For instance, the pathogenic Gly104Cys variant is known to be significantly less stable than the wild-type protein and tends to precipitate at concentrations above 50 µM[1].
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1 unit away from IBA57's isoelectric point (pI).
-
Additives: Include stabilizing additives such as glycerol (5-20%), L-arginine (50-500 mM), or non-detergent sulfobetaines (NDSBs) in your lysis and storage buffers.
-
-
Protein Concentration: As instability can be concentration-dependent, try working with lower protein concentrations during purification and storage[1].
-
Temperature Control: Perform all purification steps at 4°C to minimize thermal stress and degradation.
-
Co-expression with Partners: IBA57 functions in a complex with ISCA2[2]. Co-expressing and co-purifying IBA57 with its binding partner may enhance its stability.
Q2: The yield of my soluble IBA57 protein is very low, and most of it is found in inclusion bodies. How can I improve the soluble expression?
A2: Inclusion body formation is common when expressing mitochondrial proteins in bacterial hosts like E. coli. This is often due to the high rate of protein synthesis, which overwhelms the cellular folding machinery.
Strategies to Enhance Soluble Expression:
-
Lower Expression Temperature: Induce protein expression at a lower temperature (e.g., 16-20°C) overnight. This slows down the rate of translation, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to decrease the rate of protein expression.
-
Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/DnaJ) to assist in the proper folding of IBA57[3][4].
-
Choice of Expression Host: Utilize expression strains of E. coli, such as Rosetta™, that contain tRNAs for rare codons, which can be beneficial for the expression of human proteins.
Q3: My purified IBA57 protein appears to be inactive in my functional assays. What are the possible reasons?
A3: Loss of activity can be due to protein misfolding, degradation, or the absence of necessary cofactors. IBA57 is an iron-sulfur (Fe-S) cluster assembly protein involved in the maturation of [4Fe-4S] proteins[5][6].
Troubleshooting Inactivity:
-
Iron-Sulfur Cluster Integrity: IBA57's function is intrinsically linked to its ability to handle iron-sulfur clusters. The purification process, especially under aerobic conditions, can lead to the loss or damage of these clusters. It is crucial to perform purification in an anaerobic environment if you are studying its cluster-transfer properties.
-
Presence of Binding Partners: The activity of IBA57 is dependent on its interaction with other components of the ISC machinery, such as ISCA2[2]. Ensure that the necessary partner proteins are present in your assay.
-
Proper Folding: Misfolded protein, even if soluble, will be inactive. Refer to the strategies for improving soluble expression (Q2), as these will also promote correct folding.
-
Storage Conditions: Store the purified protein in small aliquots at -80°C with a cryoprotectant like glycerol to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Low Yield of Recombinant IBA57
This guide provides a systematic approach to troubleshooting low protein yields.
| Symptom | Possible Cause | Suggested Solution |
| No or very faint band on SDS-PAGE after induction | Inefficient transcription or translation | - Verify the integrity of your expression vector by sequencing.- Optimize codon usage for your expression host.- Test different expression strains. |
| Protein is expressed but found in the insoluble pellet (inclusion bodies) | Protein misfolding and aggregation | - Lower the induction temperature to 16-20°C and extend the induction time.- Reduce the concentration of the inducer (e.g., IPTG).- Co-express with chaperone proteins.- Consider refolding from inclusion bodies (see Protocol 2). |
| Protein is lost during purification steps | Inefficient binding to the affinity column or premature elution | - Ensure your lysis buffer is compatible with your affinity resin (e.g., avoid EDTA and DTT for His-tag purification with Ni-NTA resin)[7].- Increase the concentration of imidazole in wash steps to reduce non-specific binding.- Check the pH of your buffers to ensure optimal binding. |
Guide 2: Protein Aggregation and Instability
This guide addresses issues related to the stability of the purified IBA57 protein.
| Symptom | Possible Cause | Suggested Solution |
| Purified protein precipitates over time, even at 4°C | Intrinsic instability, unfavorable buffer conditions | - Add stabilizing agents like glycerol (10-20%) or L-arginine (50-100 mM) to the storage buffer.- Store the protein at a lower concentration.- Perform a buffer screen to find the optimal pH and salt concentration. |
| Protein loses activity after a freeze-thaw cycle | Damage from ice crystal formation, loss of cofactors | - Flash-freeze aliquots in liquid nitrogen before storing at -80°C.- Increase the glycerol concentration in the storage buffer to 20-50%.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
Quantitative Data
Thermal Stability of Wild-Type vs. G104C IBA57
A study investigating a pathogenic variant of IBA57 (Gly104Cys) provides quantitative data on its reduced thermal stability compared to the wild-type protein[1].
| Protein Variant | Melting Temperature (Tm) | Notes |
| Wild-Type (WT) IBA57 | 61.5 ± 0.1 °C | Data obtained from variable temperature circular dichroism (VTCD) measurements[1]. |
| G104C-IBA57 | 56.2 ± 0.1 °C | The G104C mutation leads to a significant decrease in thermal stability, which is linked to the MMDS3 disease phenotype[1]. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Recombinant IBA57
This protocol describes a general method for expressing IBA57 in E. coli and purifying it via immobilized metal affinity chromatography (IMAC).
1. Transformation and Expression: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the IBA57 expression plasmid. b. Inoculate a starter culture and grow overnight at 37°C. c. Inoculate a larger culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Cool the culture to 18°C, then induce expression with a final concentration of 0.1-0.5 mM IPTG. e. Continue to grow the culture at 18°C for 16-20 hours. f. Harvest the cells by centrifugation.
2. Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet cell debris and insoluble protein. Collect the supernatant.
3. Affinity Purification: a. Equilibrate a Ni-NTA affinity column with Lysis Buffer. b. Load the supernatant onto the column. c. Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol). d. Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).
4. Size Exclusion Chromatography (Optional): a. For higher purity, concentrate the eluted protein and load it onto a size exclusion chromatography column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT). b. Collect the fractions containing the monomeric IBA57 protein.
Protocol 2: On-Column Refolding of IBA57 from Inclusion Bodies
If IBA57 is expressed in inclusion bodies, this protocol can be used to refold the protein.
1. Inclusion Body Isolation and Solubilization: a. After lysis (Protocol 1, Step 2b), centrifuge the lysate and discard the supernatant. b. Wash the pellet containing inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants. c. Solubilize the washed inclusion bodies in a denaturing buffer (e.g., 50 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl or 8 M Urea, 10 mM DTT).
2. On-Column Refolding: a. Load the solubilized protein onto a Ni-NTA column. b. Wash the column with the denaturing buffer. c. Gradually exchange the denaturing buffer with a refolding buffer by applying a linear gradient from 100% denaturing buffer to 100% refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.5 M L-arginine) over several column volumes. This slow removal of the denaturant allows the protein to refold while bound to the column. d. Wash the column with several volumes of refolding buffer. e. Elute the refolded protein with Elution Buffer (refolding buffer containing 250 mM imidazole).
Visualizations
Caption: Troubleshooting workflow for recombinant IBA57 production.
Caption: Role of IBA57 in mitochondrial [4Fe-4S] protein maturation.
References
Validation & Comparative
Validating the Pathogenicity of a Novel IBA57 Gene Variant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the pathogenicity of a newly identified variant in the IBA57 gene. It outlines a series of comparative experimental approaches, presenting hypothetical data for a novel variant alongside established pathogenic variants. Detailed experimental protocols and visual workflows are included to facilitate the design and execution of validation studies.
Introduction to IBA57 and its Role in Disease
The Iron-Sulfur Cluster Assembly Factor IBA57 is a mitochondrial protein crucial for the biosynthesis of [4Fe-4S] iron-sulfur clusters. These clusters are essential cofactors for a variety of mitochondrial enzymes, most notably those involved in the electron transport chain and intermediary metabolism. Pathogenic variants in the IBA57 gene disrupt this process, leading to a spectrum of severe, autosomal recessive disorders, including Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Spastic Paraplegia 74 (SPG74). Clinical presentations often involve severe neurological impairment, including encephalopathy, leukodystrophy, and myopathy, frequently accompanied by deficiencies in mitochondrial respiratory chain complexes I and II.[1][2][3]
Comparative Analysis of a Novel IBA57 Variant
To ascertain the pathogenicity of a novel IBA57 variant, a multi-pronged approach is recommended, comparing its functional consequences to those of known pathogenic variants and healthy controls. This typically involves studies on patient-derived cells, such as skin fibroblasts.
Data Presentation: Biochemical Phenotypes
The following tables summarize hypothetical quantitative data for a novel IBA57 variant (p.Met123Arg) compared to a known pathogenic variant (p.Arg146Trp) and a wild-type control.
Table 1: Mitochondrial Respiratory Chain Complex Activity
| Parameter | Wild-Type Control | Pathogenic Variant (p.Arg146Trp) | Novel Variant (p.Met123Arg) |
| Complex I Activity (% of control) | 100 ± 10 | 35 ± 8 | 45 ± 12 |
| Complex II Activity (% of control) | 100 ± 12 | 40 ± 9 | 50 ± 15 |
| Complex III Activity (% of control) | 100 ± 9 | 95 ± 11 | 98 ± 10 |
| Complex IV Activity (% of control) | 100 ± 11 | 98 ± 13 | 101 ± 14 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Expression Levels of Key Mitochondrial Proteins
| Protein | Wild-Type Control | Pathogenic Variant (p.Arg146Trp) | Novel Variant (p.Met123Arg) |
| IBA57 (% of control) | 100 ± 15 | 25 ± 7 | 30 ± 9 |
| SDHB (Complex II subunit) (% of control) | 100 ± 12 | 55 ± 10 | 60 ± 11 |
| NDUFB8 (Complex I subunit) (% of control) | 100 ± 14 | 65 ± 13 | 70 ± 15 |
| Lipoic Acid Synthase (LIAS) (% of control) | 100 ± 18 | 40 ± 9 | 48 ± 12 |
| PDH-E2 (Lipoylated) (% of control) | 100 ± 20 | 30 ± 8 | 35 ± 10 |
Protein levels were quantified by Western blot analysis and normalized to a loading control (e.g., VDAC1). Data are presented as mean ± standard deviation from three independent experiments.
Table 3: IBA57 Protein Stability
| Condition | Wild-Type IBA57 Half-life (hours) | p.Arg146Trp IBA57 Half-life (hours) | p.Met123Arg IBA57 Half-life (hours) |
| Cycloheximide Treatment | > 8 | ~ 2.5 | ~ 3.0 |
Protein half-life was determined by a cycloheximide chase assay. Data are representative of three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Isolation of Mitochondria from Cultured Fibroblasts
-
Cell Harvesting: Grow patient-derived and control fibroblasts to 80-90% confluency in T175 flasks. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 2 mL of mitochondrial isolation buffer (225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, with freshly added protease inhibitors). Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).
-
Differential Centrifugation: Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.
-
Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending in 1 mL of isolation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream applications (e.g., storage buffer or lysis buffer for activity assays). Determine protein concentration using a BCA assay.
Measurement of Mitochondrial Respiratory Chain Complex Activity
Spectrophotometric assays are used to measure the activity of individual respiratory chain complexes using isolated mitochondria.
-
Complex I (NADH:ubiquinone oxidoreductase) Activity:
-
Add 50 µg of mitochondrial protein to a cuvette containing assay buffer (25 mM potassium phosphate, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA, pH 7.2).
-
Add 100 µM NADH and record the decrease in absorbance at 340 nm for 3 minutes.
-
Add 10 µM rotenone (a Complex I inhibitor) and continue recording for another 3 minutes to measure background activity.
-
Calculate the rotenone-sensitive rate of NADH oxidation.
-
-
Complex II (Succinate dehydrogenase) Activity:
-
Add 50 µg of mitochondrial protein to a cuvette with assay buffer (25 mM potassium phosphate, 20 mM succinate, 2 µg/mL antimycin A, 2 µg/mL rotenone, pH 7.2).
-
Add 50 µM decylubiquinone and 100 µM DCPIP (2,6-dichlorophenolindophenol).
-
Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.
-
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) and In-Gel Activity Staining
-
Sample Preparation: Solubilize 50-100 µg of mitochondrial protein in 1% digitonin in a buffer containing 50 mM NaCl, 50 mM Imidazole-HCl, 2 mM 6-aminohexanoic acid, and 1 mM EDTA (pH 7.0). Incubate on ice for 15 minutes and then centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Gel Electrophoresis: Add Coomassie Blue G-250 to the supernatant and load onto a 4-16% native PAGE gradient gel. Run the gel at 4°C.
-
In-Gel Activity Staining:
-
Complex I: Incubate the gel in a solution containing 0.1 M Tris-HCl (pH 7.4), 0.1 mg/mL NADH, and 0.2 mg/mL nitrotetrazolium blue until a purple precipitate forms.
-
Complex II: Incubate the gel in a solution of 0.1 M Tris-HCl (pH 7.4), 20 mM succinate, 0.2 mg/mL nitrotetrazolium blue, and 0.2 mM phenazine methosulfate.
-
Western Blot Analysis
-
Protein Extraction and Quantification: Lyse whole cells or isolated mitochondria in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-IBA57, anti-SDHB, anti-NDUFB8, anti-LIAS, and anti-lipoic acid. Use an antibody against a mitochondrial housekeeping protein (e.g., VDAC1 or TOM20) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software.
-
Immunofluorescence Staining of IBA57
-
Cell Culture: Grow patient and control fibroblasts on glass coverslips in a 24-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-IBA57 primary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For mitochondrial co-localization, co-stain with a mitochondrial marker such as MitoTracker Red CMXRos (200 nM) for 30 minutes before fixation or an antibody against a mitochondrial protein (e.g., TOM20).
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium. Acquire images using a confocal microscope.
Cycloheximide Chase Assay for Protein Stability
-
Cell Treatment: Seed patient and control fibroblasts in 6-well plates. Treat the cells with 100 µg/mL cycloheximide to inhibit protein synthesis.
-
Time Course Collection: Harvest cells at various time points after cycloheximide addition (e.g., 0, 2, 4, 6, and 8 hours).
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis for IBA57 as described above. A stable protein like actin should be used as a loading control.
-
Data Analysis: Quantify the IBA57 band intensity at each time point and normalize to the 0-hour time point to determine the rate of protein degradation and calculate the half-life.
Lentiviral Rescue Experiment
-
Vector Preparation: Clone the wild-type IBA57 cDNA into a lentiviral expression vector. Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduction: Transduce patient-derived fibroblasts with the lentivirus carrying the wild-type IBA57 gene. Use an empty vector or a vector expressing a fluorescent protein as a control.
-
Functional Analysis: After successful transduction and selection, repeat the key functional assays (e.g., respiratory chain complex activity, Western blotting for [4Fe-4S] cluster-dependent proteins) to determine if the expression of wild-type IBA57 can rescue the observed biochemical defects.
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the IBA57-related signaling pathway and a typical experimental workflow for validating a novel variant.
References
A Comparative Guide to IBA57, NFU1, and BOLA3 in Mitochondrial Iron-Sulfur Cluster Assembly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of three critical proteins—IBA57, NFU1, and BOLA3—in the late stages of mitochondrial iron-sulfur (Fe-S) cluster assembly. Understanding the distinct and overlapping functions of these proteins is crucial for research into a class of severe metabolic disorders known as Multiple Mitochondrial Dysfunction Syndromes (MMDS) and for the development of potential therapeutic interventions.
Introduction to Late-Stage Mitochondrial [4Fe-4S] Cluster Assembly
Mitochondrial iron-sulfur clusters are fundamental cofactors for a wide array of proteins involved in electron transport, enzymatic catalysis, and metabolic regulation. The biogenesis of these clusters is a complex, multi-step process. While the initial assembly of a [2Fe-2S] cluster on the scaffold protein ISCU is well-characterized, the subsequent formation and transfer of [4Fe-4S] clusters to their final apoprotein destinations involve a specialized set of proteins, including IBA57, NFU1, and BOLA3.[1] Mutations in the genes encoding these three proteins lead to clinically similar, devastating infantile neurological and metabolic diseases, highlighting their critical and interconnected roles.[2]
Functional Comparison: IBA57 vs. NFU1 vs. BOLA3
IBA57, NFU1, and BOLA3 all participate in the maturation of [4Fe-4S] cluster-containing proteins. However, they are thought to act at distinct points in the late assembly and transfer pathway.
-
IBA57 (Iron-Sulfur Cluster Assembly Factor for Biotin Synthase- and Aconitase-like mitochondrial proteins) : IBA57 is a component of the ISA (Iron-Sulfur Assembly) complex, which also includes ISCA1 and ISCA2 in humans. This complex is believed to facilitate the synthesis of a [4Fe-4S] cluster from two precursor [2Fe-2S] clusters.[3][4] Therefore, IBA57 acts upstream of NFU1 and BOLA3, playing a crucial role in generating the [4Fe-4S] cluster that will subsequently be transferred to recipient proteins.[3] Studies in patient fibroblasts with IBA57 mutations show that its stability may be dependent on the presence of NFU1, BOLA3, and ISCA2, suggesting a tightly regulated interplay between these late-acting components.[5]
-
NFU1 (NFU1 Iron-Sulfur Cluster Scaffold) : NFU1 is considered a key player in the transfer of pre-formed [4Fe-4S] clusters to a specific subset of mitochondrial apoproteins.[6][7] It is proposed to act as a molecular chaperone, receiving a [4Fe-4S] cluster from the ISA complex and delivering it to target proteins such as subunits of the respiratory chain complexes I and II and, critically, to lipoic acid synthase (LIAS).[2][6] The severe phenotype associated with NFU1 mutations underscores its essential, non-redundant role in the maturation of these vital enzymes.[2]
-
BOLA3 (BolA Family Member 3) : BOLA3 is a member of the conserved BolA-like protein family. Its function is intimately linked with that of NFU1.[8][9] Evidence suggests that BOLA3 assists NFU1 in the [4Fe-4S] cluster transfer process.[10] The striking similarity in the clinical and biochemical phenotypes of patients with NFU1 and BOLA3 mutations points to a close functional partnership.[11] BOLA3 has been shown to interact with both NFU1 and glutaredoxin 5 (GLRX5), a protein involved in the earlier stages of Fe-S cluster biogenesis, suggesting it may act as an adapter or regulator in the cluster transfer machinery.
Quantitative Data on Biochemical Defects
Mutations in IBA57, NFU1, and BOLA3 result in diminished activities of a common set of mitochondrial enzymes that depend on [4Fe-4S] clusters for their function. The following tables summarize the reported quantitative data from patient fibroblasts, providing a comparative view of the biochemical consequences of deficiencies in these proteins.
Table 1: Respiratory Chain Complex Activities in Patient Fibroblasts (% of Control)
| Gene Defect | Complex I | Complex II | Complex III | Complex IV | Reference |
| IBA57 | 20-50% | 20-40% | Variable | Normal to Mildly Reduced | |
| NFU1 | 15-60% | 20-70% | Mildly Reduced | Normal | [2][6][11] |
| BOLA3 | 25-50% | 30-60% | Mildly Reduced | Normal | [11] |
Table 2: Lipoic Acid-Dependent Enzyme Activities in Patient Fibroblasts (% of Control)
| Gene Defect | Pyruvate Dehydrogenase Complex (PDHC) | α-Ketoglutarate Dehydrogenase Complex (α-KGDH) | Reference |
| IBA57 | Severely Reduced | Severely Reduced | |
| NFU1 | 10-40% | 15-50% | [2][6][11] |
| BOLA3 | 10-30% | 20-40% | [11] |
Table 3: Other Relevant Enzyme Activities and Measurements
| Gene Defect | Aconitase Activity | Protein Lipoylation | Reference |
| IBA57 | Reduced | Severely Reduced | |
| NFU1 | Normal | Severely Reduced | [6][11] |
| BOLA3 | Normal | Severely Reduced | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biochemical defects associated with IBA57, NFU1, and BOLA3 deficiencies. Below are protocols for key experiments cited in the literature.
Protocol 1: Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analysis of Mitochondrial Respiratory Chain Complexes
This method is used to separate intact mitochondrial respiratory chain complexes to assess their assembly and abundance.
1. Mitochondria Isolation: a. Harvest cultured fibroblasts (approximately 5-10 million cells). b. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). c. Resuspend the pellet in a hypotonic buffer and homogenize using a Dounce homogenizer. d. Perform differential centrifugation to pellet the mitochondria. e. Resuspend the mitochondrial pellet in a suitable storage buffer and determine the protein concentration.
2. Solubilization of Mitochondrial Complexes: a. Resuspend mitochondrial protein (50-100 µg) in a buffer containing a mild non-ionic detergent such as digitonin or n-dodecyl-β-D-maltoside. b. Incubate on ice for 20-30 minutes to allow for the solubilization of membrane protein complexes. c. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet any insoluble material.
3. Electrophoresis: a. Add Coomassie Brilliant Blue G-250 to the supernatant from the previous step. b. Load the samples onto a 4-16% native polyacrylamide gradient gel. c. Run the electrophoresis at a constant voltage in a cold room or with a cooling system.
4. Western Blotting: a. Transfer the separated complexes from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin). c. Probe the membrane with primary antibodies specific for subunits of each of the respiratory chain complexes (e.g., NDUFA9 for Complex I, SDHA for Complex II, UQCRC2 for Complex III, COX4 for Complex IV, and ATP5A for Complex V). d. Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP). e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol 2: In Vitro Lipoic Acid Synthase (LIAS) Activity Assay
This assay measures the ability of LIAS to synthesize lipoic acid, a process that is dependent on a functional [4Fe-4S] cluster, and can be used to assess the role of NFU1 and BOLA3 in cluster transfer.
1. Protein Expression and Purification: a. Express and purify recombinant human LIAS, NFU1, and BOLA3 proteins from E. coli. b. Reconstitute the proteins with their respective Fe-S clusters under anaerobic conditions.
2. Assay Reaction: a. In an anaerobic environment, prepare a reaction mixture containing the octanoylated H-protein substrate, S-adenosyl-L-methionine (SAM), sodium dithionite (as a reducing agent), and the reconstituted LIAS enzyme. b. To test the function of the transfer proteins, add reconstituted NFU1, with or without BOLA3, to the reaction mixture. c. Initiate the reaction and incubate at the optimal temperature for the desired time.
3. Product Detection: a. Stop the reaction by adding a quenching agent. b. Analyze the formation of the lipoylated H-protein product by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis
This technique is used to determine if two proteins, such as NFU1 and BOLA3, physically interact within the cell.
1. Cell Lysis: a. Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation: a. Incubate the cell lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., NFU1). b. Add protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex. c. Incubate to allow the beads to bind to the antibody. d. Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blotting: a. Elute the bound proteins from the beads using a denaturing sample buffer. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane and perform a western blot using an antibody against the suspected interacting protein (the "prey" protein, e.g., BOLA3). d. A band corresponding to the prey protein in the immunoprecipitated sample indicates an interaction with the bait protein.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Mitochondrial [4Fe-4S] Cluster Assembly Pathway.
Caption: Blue Native PAGE Experimental Workflow.
Caption: Co-Immunoprecipitation Workflow.
Conclusion
IBA57, NFU1, and BOLA3 are indispensable for the final stages of mitochondrial [4Fe-4S] protein maturation. While IBA57 is primarily involved in the synthesis of the [4Fe-4S] cluster within the ISA complex, NFU1 and BOLA3 act collaboratively to ensure the safe and efficient transfer of this vital cofactor to a specific set of target proteins. The severe and overlapping clinical consequences of deficiencies in these proteins highlight the critical importance of this late-stage assembly pathway. Further research into the precise molecular mechanisms governing the interactions and functions of IBA57, NFU1, and BOLA3 will be essential for developing targeted therapies for patients with Multiple Mitochondrial Dysfunction Syndromes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of mitochondrial respiratory chain supercomplexes using blue native polyacrylamide gel electrophoresis (BN-PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fatal Mitochondrial Disease Is Associated with Defective NFU1 Function in the Maturation of a Subset of Mitochondrial Fe-S Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Analysis of Mitochondrial Respiratory Chain Complexes in Cultured Human Cells using Blue Native Polyacrylamide Gel Electrophoresis and Immunoblotting [jove.com]
- 7. Hybrid Clear/Blue Native Electrophoresis for the Separation and Analysis of Mitochondrial Respiratory Chain Supercomplexes [jove.com]
- 8. uniprot.org [uniprot.org]
- 9. Mutations in Iron-Sulfur Cluster Scaffold Genes NFU1 and BOLA3 Cause a Fatal Deficiency of Multiple Respiratory Chain and 2-Oxoacid Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Multiple Mitochondrial Dysfunction Syndromes, Syndromes Associated with Defective Fe-S Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Functional Rescue of Human IBA57 Mutations in a Yeast Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and experimental data for the functional rescue of mutations in the Iron-Sulfur Cluster Assembly Factor IBA57 using a Saccharomyces cerevisiae (yeast) model system. The conservation of the mitochondrial iron-sulfur (Fe-S) cluster biogenesis pathway between yeast and humans makes it a powerful tool to investigate the pathogenicity of human IBA57 variants associated with Multiple Mitochondrial Dysfunction Syndromes (MMDS).
Introduction to IBA57 and the Yeast Model
IBA57 is a crucial component of the late-acting mitochondrial iron-sulfur cluster (ISC) assembly machinery. It is specifically involved in the maturation of [4Fe-4S] cluster-containing proteins, which are essential for various cellular processes, including mitochondrial respiration and metabolism. In yeast, the deletion of the IBA57 gene (iba57Δ) leads to distinct and measurable phenotypes, including auxotrophy for lysine and glutamate, respiratory deficiency, and defects in mitochondrial DNA maintenance. These phenotypes are primarily due to the impaired function of [4Fe-4S] proteins like aconitase and radical SAM enzymes.
The clear and severe phenotypes of the iba57Δ yeast strain make it an excellent in vivo platform for functional complementation assays. By expressing human IBA57 (hIBA57) or its variants in this strain, researchers can assess the extent to which the human protein can rescue the yeast's functional defects. This provides a valuable readout for the impact of specific mutations on IBA57 function.
Comparative Analysis of IBA57 Functionality
The primary methods to assess the functional rescue of IBA57 mutations in a yeast model involve evaluating the restoration of prototrophic growth and the recovery of mitochondrial enzyme activity.
Growth Complementation Assays
A fundamental and straightforward method to assess the functionality of hIBA57 variants is to test their ability to rescue the lysine and glutamate auxotrophy of the iba57Δ strain. This is typically done by spotting serial dilutions of yeast cultures onto minimal medium lacking these amino acids.
| Construct | Growth on Minimal Medium (-Lys, -Glu) | Interpretation |
| iba57Δ + Empty Vector | No Growth | IBA57 is essential for lysine and glutamate biosynthesis. |
| iba57Δ + Yeast IBA57 (WT) | Growth | Functional yeast IBA57 complements the deletion. |
| iba57Δ + Human IBA57 (WT) | Growth | Human IBA57 is functionally homologous to yeast IBA57.[1] |
| iba57Δ + Human IBA57 (Pathogenic Variant) | Reduced or No Growth | The specific mutation impairs the function of human IBA57. |
Aconitase Activity Assays
A more quantitative measure of functional rescue involves assaying the activity of mitochondrial aconitase, a key [4Fe-4S] cluster-containing enzyme. In iba57Δ cells, aconitase activity is severely diminished. The restoration of this activity upon expression of hIBA57 variants directly reflects their ability to participate in [4Fe-4S] cluster assembly.
| Yeast Strain / Expressed Protein | Aconitase Activity (% of Wild-Type) | Reference |
| Wild-Type (WT) Yeast | 100% | Gelling et al., 2008 |
| iba57Δ | <10% | Gelling et al., 2008 |
| iba57Δ + Human IBA57 (WT) | ~70-90% | Gelling et al., 2008 |
| iba57Δ + Human IBA57 (Hypomorphic Variant) | 10-50% | Hypothetical Data |
| iba57Δ + Human IBA57 (Null Variant) | <10% | Hypothetical Data |
Note: The data for pathogenic variants is presented as a hypothetical range, as a direct comparative study with quantitative aconitase activity for multiple hIBA57 mutations in yeast was not found in the reviewed literature. However, the principle of reduced activity for pathogenic variants is well-established.
Signaling Pathways and Experimental Workflows
Mitochondrial [4Fe-4S] Cluster Assembly Pathway
The following diagram illustrates the late stages of the mitochondrial iron-sulfur cluster assembly pathway, highlighting the role of IBA57.
Figure 1. Simplified diagram of the late stages of mitochondrial [4Fe-4S] cluster assembly involving IBA57.
Experimental Workflow for Functional Rescue Assay
The following diagram outlines the typical workflow for assessing the functional rescue of an hIBA57 variant in a yeast model.
References
Comparative Analysis of IBA57 Orthologs Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Iron-Sulfur Cluster Assembly Factor IBA57 (also known as C1orf69) across various species. This analysis, supported by experimental data, delves into the protein's structure, function, and its role in disease, offering valuable insights for future research and therapeutic development.
IBA57 is a mitochondrial protein that plays a crucial, yet not fully elucidated, role in the late stages of iron-sulfur (Fe-S) cluster biosynthesis. Specifically, it is involved in the maturation of mitochondrial [4Fe-4S] cluster-containing proteins.[1] Defects in the human IBA57 gene are linked to Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3), a severe autosomal recessive disorder characterized by neurological and muscular symptoms.[1][2] Understanding the conservation and divergence of IBA57 across different species can provide critical insights into its fundamental mechanisms and its role in disease.
Quantitative Analysis of IBA57 Orthologs
To understand the evolutionary conservation of IBA57, a comparative analysis of its orthologs was performed. The following table summarizes the key quantitative data for IBA57 proteins from several representative species.
| Species | Gene Symbol | UniProt ID | Protein Length (Amino Acids) | Sequence Identity to Human IBA57 (%) | Key Conserved Motifs |
| Homo sapiens (Human) | IBA57 | Q5T440 | 356 | 100% | KGC(Y/F)XGQE |
| Mus musculus (Mouse) | Iba57 | Q8K1I0 | 356 | 95.8% | KGCYFGQE |
| Danio rerio (Zebrafish) | iba57 | Q6PFT1 | 355 | 76.4% | KGCYFGQE |
| Drosophila melanogaster (Fruit Fly) | CG8043 | Q9VHW0 | 350 | 56.3% | KGCYFGQE |
| Saccharomyces cerevisiae (Yeast) | IBA57/YJR122W | P47158 | 417 | 35.7% | KGCYFGQE |
| Chaetomium thermophilum (Fungus) | G0SDE4 | 476 | 38.2% | KGCYFGQE |
Sequence identity was calculated based on a multiple sequence alignment of the full-length protein sequences.
The high degree of sequence conservation, particularly within the key functional motif, across diverse eukaryotic species highlights the essential and conserved role of IBA57 in mitochondrial function. The Gly104 residue in human IBA57, for instance, shows 100% conservation across all reported homologs, and mutations in this residue are linked to severe forms of MMDS3.[2]
Structural and Functional Comparison
Despite variations in overall sequence identity, the core three-dimensional structure of IBA57 is remarkably conserved. The crystal structure of IBA57 from the thermophilic fungus Chaetomium thermophilum shows high structural similarity to the human protein.[3] This structural conservation underscores a conserved mechanism of action.
IBA57 functions in concert with other components of the mitochondrial Iron-Sulfur Cluster (ISC) assembly machinery, namely ISCA1 and ISCA2.[1] Experimental evidence suggests that IBA57 forms a heterodimeric complex with ISCA2, which is mediated by a [2Fe-2S] cluster.[4] This complex is believed to be a key player in the final steps of [4Fe-4S] cluster assembly and their insertion into recipient apoproteins. While the interaction between IBA57 and ISCA2 is well-documented, the precise molecular mechanism and the potential involvement of ISCA1 in a ternary complex remain areas of active investigation.[1]
IBA57 in Disease: Insights from Different Species
Mutations in the IBA57 gene lead to a spectrum of severe mitochondrial diseases.[2] Functional studies in patient-derived cells and model organisms have been instrumental in dissecting the pathological consequences of IBA57 dysfunction. For example, depletion of IBA57 in HeLa cells leads to biochemical defects that mirror those observed in patient cells, including decreased activity of mitochondrial [4Fe-4S] proteins.[5] These defects can be rescued by the reintroduction of wild-type IBA57, confirming the causal role of the mutations.[6]
Studies in yeast (Saccharomyces cerevisiae) have also been pivotal in understanding the fundamental role of IBA57. Yeast mutants lacking the IBA57 gene exhibit defects in the maturation of mitochondrial [4Fe-4S] proteins, a phenotype that can be complemented by expressing the human IBA57 protein, further highlighting the functional conservation of this protein across eukaryotes.[3]
Experimental Protocols
A variety of experimental techniques are employed to study the function and characteristics of IBA57. Below are summaries of key protocols.
Immunoblotting for IBA57 Protein Expression
This technique is used to assess the levels of IBA57 protein in biological samples, such as patient-derived fibroblasts or myoblasts.
-
Mitochondrial Fractionation: Isolate mitochondria from cell lysates by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fractions using a standard method like the Bradford assay.
-
SDS-PAGE: Separate mitochondrial proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to IBA57, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Visualization: Detect the signal using a chemiluminescent substrate and an imaging system. A loading control, such as Porin or VDAC, should be used to ensure equal protein loading.[6]
Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is used to investigate the secondary structure of IBA57 and to assess the impact of mutations on its folding.
-
Protein Purity: Ensure the purified IBA57 protein is of high purity.
-
Sample Preparation: Prepare the protein sample in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
CD Measurement: Record the far-UV CD spectrum (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: Analyze the resulting spectrum to estimate the percentage of different secondary structure elements (α-helix, β-sheet, etc.).
In Vitro [2Fe-2S] Cluster Transfer Assay
This assay is used to monitor the transfer of iron-sulfur clusters between proteins of the ISC machinery.
-
Protein Expression and Purification: Express and purify recombinant IBA57, ISCA2, and a cluster donor protein (e.g., GLRX5).
-
Apo-Protein Preparation: Prepare the recipient proteins (IBA57 and ISCA2) in their apo (cluster-free) form.
-
Holo-Protein Reconstitution: Reconstitute the donor protein with a [2Fe-2S] cluster.
-
Cluster Transfer Reaction: Mix the holo-donor protein with the apo-recipient proteins in an anaerobic environment.
-
Spectroscopic Monitoring: Monitor the cluster transfer process using UV-visible absorption spectroscopy, observing characteristic spectral changes as the cluster moves from the donor to the recipient proteins.
Visualizing Key Processes
To further elucidate the role of IBA57, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Mitochondrial Iron-Sulfur Cluster Assembly Pathway involving IBA57.
Caption: Workflow for investigating the impact of IBA57 mutations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The iron–sulfur cluster assembly (ISC) protein Iba57 executes a tetrahydrofolate-independent function in mitochondrial [4Fe–4S] protein maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Crucial Interaction of IBA57 with Mitochondrial Iron-Sulfur Cluster Assembly Factors
A comparative guide for researchers on the validation of the IBA57 protein interaction network, providing in-depth analysis of experimental data and methodologies.
The biogenesis of iron-sulfur (Fe-S) clusters is a fundamental process in mitochondria, essential for the function of numerous proteins involved in cellular respiration, metabolism, and DNA maintenance. Within the intricate machinery of the mitochondrial Iron-Sulfur Cluster (ISC) assembly, the protein IBA57 plays a critical late-acting role in the maturation of [4Fe-4S] clusters. This guide provides a comparative analysis of the interaction between IBA57 and its key assembly factor partners, ISCA1 and ISCA2, supported by experimental evidence. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and investigating this vital protein network.
Comparative Analysis of IBA57 Interactions
The maturation of [4Fe-4S] proteins from two [2Fe-2S] clusters is a complex process that relies on the coordinated action of several ISC proteins. IBA57, in concert with ISCA1 and ISCA2, is central to this late stage of Fe-S cluster biogenesis. Experimental evidence strongly indicates a direct and specific interaction between IBA57 and ISCA2, which is fundamental for the assembly of the [4Fe-4S] cluster. In contrast, a direct interaction between IBA57 and ISCA1 has not been observed. The following table summarizes the key characteristics of these interactions based on published studies.
| Interacting Partner | Evidence of Direct Interaction with IBA57 | Stoichiometry of Interaction | Role in [4Fe-4S] Cluster Assembly | Experimental Validation Methods |
| ISCA2 | Yes[1][2] | 1:1 Heterodimer ([2Fe-2S] cluster-mediated)[1] | Forms a crucial complex with IBA57 that is essential for the reductive fusion of two [2Fe-2S] clusters to form a [4Fe-4S] cluster.[1] | Co-immunoprecipitation, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), NMR Spectroscopy[1][3] |
| ISCA1 | No[1] | Not applicable | Forms a heterocomplex with ISCA2 (ISCA1-ISCA2) which acts as a scaffold for the assembly of the [4Fe-4S] cluster.[4][5] | Co-immunoprecipitation (with ISCA2), Functional Assays |
Signaling and Interaction Pathway
The assembly of a [4Fe-4S] cluster is a multi-step process involving the sequential interaction of several proteins. The diagram below illustrates the key steps in the late phase of mitochondrial [4Fe-4S] cluster biogenesis, highlighting the central role of the IBA57-ISCA2 interaction.
Experimental Workflows and Protocols
Validating the interaction between IBA57 and other assembly factors is crucial for understanding its function. Below are detailed methodologies for key experiments used to probe these protein-protein interactions.
Co-immunoprecipitation (Co-IP) to Validate IBA57-ISCA2 Interaction in Mitochondria
This protocol is adapted for the investigation of interactions between mitochondrial proteins, taking into account their specific subcellular localization.
Objective: To determine if IBA57 and ISCA2 interact within the mitochondrial environment.
Materials:
-
Cell culture expressing tagged versions of IBA57 (e.g., FLAG-tagged) and ISCA2 (e.g., HA-tagged).
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Anti-FLAG antibody (for immunoprecipitation).
-
Anti-HA antibody (for Western blotting).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., mitochondrial lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Mitochondria Isolation: Harvest cultured cells and perform subcellular fractionation to isolate intact mitochondria.
-
Mitochondrial Lysis: Resuspend the isolated mitochondria in mitochondrial lysis buffer and incubate on ice to solubilize mitochondrial proteins.
-
Immunoprecipitation:
-
Pre-clear the mitochondrial lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (targeting IBA57-FLAG) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
-
Washing: Pellet the magnetic beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated ISCA2-HA.
-
As a positive control, probe a separate blot with an anti-FLAG antibody to confirm the immunoprecipitation of IBA57-FLAG.
-
Expected Results: A band corresponding to the molecular weight of ISCA2-HA in the anti-FLAG immunoprecipitated sample would indicate an interaction between IBA57 and ISCA2.
In Vitro Reconstitution of [4Fe-4S] Cluster Assembly
This experiment aims to demonstrate the functional requirement of the IBA57-ISCA2 interaction for [4Fe-4S] cluster formation.
Objective: To reconstitute the assembly of a [4Fe-4S] cluster on a target apoprotein in a defined system.
Materials:
-
Purified recombinant proteins: IBA57, ISCA1, ISCA2, [2Fe-2S]-bound GLRX5, FDX2, FDXR.
-
Apo-aconitase (a model [4Fe-4S] recipient protein).
-
NADPH.
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.4, 150 mM KCl, 5 mM MgCl2, 2 mM DTT).
Procedure:
-
Reaction Setup: In an anaerobic environment (e.g., a glove box), combine the purified recombinant proteins (IBA57, ISCA1, ISCA2, [2Fe-2S]-GLRX5, FDX2, FDXR) and apo-aconitase in the reaction buffer.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Activity Assay: At different time points, measure the enzymatic activity of aconitase. The restoration of aconitase activity is indicative of the successful insertion of a [4Fe-4S] cluster.
-
Controls: Perform control reactions omitting specific components (e.g., IBA57, ISCA2) to demonstrate their necessity for cluster assembly.
Expected Results: A significant increase in aconitase activity will be observed in the complete reaction mixture, while the omission of IBA57 or ISCA2 will result in a substantial reduction or complete loss of activity, confirming their essential role in the process.
Logical Workflow for Investigating IBA57 Interactions
The following diagram outlines a logical workflow for researchers investigating the interactions of IBA57.
This guide provides a foundational understanding of the critical interactions of IBA57 in the context of mitochondrial Fe-S cluster assembly. The presented data and protocols offer a starting point for researchers to further dissect the molecular mechanisms governing this essential biological pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial Iba57p Is Required for Fe/S Cluster Formation on Aconitase and Activation of Radical SAM Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defects in the Maturation of Mitochondrial Iron-Sulfur Proteins: Biophysical Investigation of the MMDS3 Causing Gly104Cys Variant of IBA57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A novel IBA57 variant is associated with mitochondrial iron–sulfur protein deficiency and necrotizing myelopathy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating IBA57 Gene Mutations: A Comparative Guide to Next-Generation Sequencing and Sanger Sequencing
For researchers, scientists, and drug development professionals, the accurate identification of genetic mutations is paramount. This guide provides a comprehensive comparison of Next-Generation Sequencing (NGS) and Sanger sequencing for the analysis of the IBA57 gene, emphasizing the critical role of Sanger sequencing in validating NGS findings. Mutations in IBA57 are linked to severe mitochondrial disorders, making precise and reliable sequencing results essential for both research and clinical applications.
Introduction to IBA57 and its Clinical Significance
The IBA57 (Iron-Sulfur Cluster Assembly Factor IBA57) gene encodes a mitochondrial protein that plays a crucial role in the biogenesis of iron-sulfur (Fe-S) clusters.[1] Specifically, it is involved in the late stages of the assembly of [4Fe-4S] clusters, which are essential cofactors for a variety of mitochondrial enzymes.[1] These enzymes are critical for cellular respiration and other metabolic processes.
Mutations in the IBA57 gene can lead to a deficiency in these vital [4Fe-4S] cluster-containing proteins, resulting in severe and often life-threatening mitochondrial diseases. These conditions include Multiple Mitochondrial Dysfunctions Syndrome 3 (MMDS3) and Spastic Paraplegia 74 (SPG74). Clinically, patients may present with a range of symptoms including myopathy, encephalopathy, leukodystrophy, and respiratory insufficiency.[2][3][4] Given the severity of these phenotypes, accurate and timely detection of IBA57 mutations is critical for diagnosis, genetic counseling, and the development of potential therapeutic strategies.
Sequencing Methodologies: A Head-to-Head Comparison
The two primary methods for sequencing the IBA57 gene are Next-Generation Sequencing (NGS) and Sanger sequencing. While NGS offers high-throughput capabilities, Sanger sequencing remains the gold standard for validation.
Next-Generation Sequencing (NGS)
NGS technologies enable the simultaneous sequencing of millions of DNA fragments. This high-throughput approach is ideal for analyzing large gene panels or even the entire exome or genome in a cost-effective and time-efficient manner. In the context of IBA57, NGS is often employed as the initial screening tool, particularly when a broad genetic search for the cause of a mitochondrial disorder is required.
Sanger Sequencing
Developed by Frederick Sanger in 1977, Sanger sequencing, also known as the chain-termination method, sequences one DNA fragment at a time. While its throughput is significantly lower than NGS, it is renowned for its high accuracy in sequencing individual DNA fragments. This makes it an indispensable tool for confirming the presence of specific mutations identified by NGS.
Comparative Analysis of Sequencing Performance
| Feature | Next-Generation Sequencing (NGS) | Sanger Sequencing |
| Throughput | High (millions of reads per run) | Low (one read per reaction) |
| Cost per Base | Very low | High |
| Initial Screen | Ideal for large gene panels, exomes, or genomes | Impractical and costly for large-scale discovery |
| Validation | Not the primary method for variant confirmation | Gold standard for validating specific variants |
| Turnaround Time | Can be longer due to complex data analysis | Faster for single gene analysis |
| Sensitivity | High, can detect low-frequency variants | Lower sensitivity for detecting minor variants |
| Data Analysis | Complex bioinformatics pipelines required | Relatively straightforward data analysis |
| Error Profile | Platform-specific systematic errors can occur | High accuracy, but can be prone to errors in homopolymeric regions |
Experimental Protocols
Next-Generation Sequencing (NGS) Workflow for IBA57 Analysis
-
DNA Extraction: High-quality genomic DNA is extracted from a patient sample (e.g., blood, saliva, or tissue).
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments. These adapters contain sequences necessary for amplification and sequencing.
-
Target Enrichment (for panel sequencing): If a targeted gene panel is used, DNA fragments corresponding to the genes of interest, including IBA57, are selectively captured using hybridization probes.
-
Sequencing: The prepared library is loaded onto the NGS instrument. The DNA fragments are clonally amplified and then sequenced in a massively parallel fashion.
-
Data Analysis: The raw sequencing data is processed through a bioinformatics pipeline. This includes base calling, alignment to a reference genome, and variant calling to identify potential mutations in the IBA57 gene.
Sanger Sequencing Validation of IBA57 Variants
-
Primer Design: PCR primers are designed to specifically amplify the region of the IBA57 gene containing the putative mutation identified by NGS.
-
PCR Amplification: The targeted region of the patient's DNA is amplified using the designed primers and a high-fidelity DNA polymerase.
-
PCR Product Purification: The amplified DNA fragment is purified to remove unincorporated dNTPs, primers, and polymerase.
-
Cycle Sequencing: The purified PCR product is used as a template for a cycle sequencing reaction. This reaction includes fluorescently labeled dideoxynucleotides (ddNTPs) that terminate DNA synthesis at specific bases.
-
Capillary Electrophoresis: The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.
-
Data Analysis: A laser detects the fluorescent label on each fragment as it passes through the capillary. The sequencing software then reconstructs the DNA sequence and the electropherogram is visually inspected to confirm the presence and zygosity of the mutation.
Mandatory Visualizations
Caption: Mitochondrial Iron-Sulfur Cluster Biogenesis Pathway involving IBA57.
Caption: Cross-Validation Workflow: From NGS Discovery to Sanger Confirmation.
Conclusion
For the genetic analysis of IBA57, a dual approach leveraging the strengths of both NGS and Sanger sequencing is the most robust strategy. NGS serves as a powerful discovery tool, enabling the comprehensive screening of the gene, often as part of a larger panel for mitochondrial diseases. However, due to the potential for platform-specific errors and the critical clinical implications of an IBA57 mutation, orthogonal validation of any identified variant is essential. Sanger sequencing, with its high accuracy for individual reads, remains the undisputed gold standard for this confirmation step. This combined workflow ensures the highest level of confidence in the reported results, which is indispensable for accurate patient diagnosis, informed genetic counseling, and advancing research into IBA57-related disorders.
References
- 1. Mutation of the iron-sulfur cluster assembly gene IBA57 causes severe myopathy and encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IBA57 mutations abrogate iron-sulfur cluster assembly leading to cavitating leukoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical characteristics of a case of multiple mitochondrial dysfunction syndrome 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation of the iron-sulfur cluster assembly gene IBA57 causes fatal infantile leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SA 57
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of SA-57 (CAS RN: 1346169-63-8), a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH). Due to its potent biological activity and irreversible mechanism of action, strict adherence to safety protocols is paramount to prevent accidental exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the known properties of SA-57 is provided below. This information is critical for understanding its handling and storage requirements.
| Property | Value |
| Chemical Name | 4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester |
| Molecular Formula | C₁₇H₂₃ClN₂O₃ |
| Molecular Weight | 338.83 g/mol |
| Appearance | Solid |
| CAS Number | 1346169-63-8 |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling SA-57 to minimize the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For weighing or generating aerosols, a respirator may be necessary. | Minimizes inhalation of the compound. |
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is essential for the safe handling of potent compounds like SA-57. The following diagram and steps outline the recommended procedure.
-
Preparation :
-
Put on all required personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ensure that all handling of SA-57 is performed within a certified chemical fume hood to minimize inhalation exposure.
-
Gather all necessary materials, such as spatulas, weighing paper, vials, and the appropriate solvent.
-
-
Handling :
-
Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container. Avoid creating dust.
-
Transfer the weighed compound to a vial and dissolve it in a suitable solvent.
-
Conduct the experimental procedure, ensuring that all manipulations are performed within the fume hood.
-
-
Cleanup and Disposal :
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
-
Carefully remove PPE, avoiding contact with contaminated surfaces.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable detergent and water. |
| Large Spill | Evacuate the area and alert others. Contact the institution's emergency response team. |
Disposal Plan
Proper disposal of SA-57 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling SA-57 is considered hazardous.
-
Waste Segregation :
-
Separate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Containerization :
-
Use clearly labeled, dedicated hazardous waste containers with secure lids. The label should include "Hazardous Waste," the chemical name "SA-57," and the associated hazards.
-
Ensure containers are compatible with the waste they hold.
-
-
Storage :
-
Store waste containers in a designated and properly marked satellite accumulation area within the laboratory.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of SA-57 or its waste down the drain or in the regular trash.
-
Storage and Stability
Proper storage is essential to maintain the integrity of SA-57 and to prevent accidental release.
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Refer to the manufacturer's recommendation, but typically this involves refrigeration or freezing. |
| Light | Protect from light. |
| Incompatibilities | Keep away from strong oxidizing agents. |
| Container | Keep container tightly sealed. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
